Prinaberel functions as a selective estrogen receptor modulator that preferentially targets ERβ. The table below summarizes its key binding affinity data, which underscores its high selectivity [1].
| Species | ERβ IC₅₀ (nM) | ERα IC₅₀ (nM) | Selectivity (ERβ over ERα) |
|---|---|---|---|
| Human | 5.4 | 1200 | >200-fold |
| Rat | 3.1 | 620 | >200-fold |
| Mouse | 3.7 | 750 | >200-fold |
Upon binding to ERβ, this compound activates the receptor, leading to its genomic and non-genomic signaling activities. A key aspect of its therapeutic action is the trans-repression of pro-inflammatory genes [2]. It has been shown to repress the transcription of genes such as iNOS and COX-2, as well as to reduce the activity of NF-κB p65 [1]. Additionally, this compound dampens the WNT/β-catenin and PI3K-AKT signaling pathways, which is associated with its anti-proliferative and pro-differentiation effects in cancer models [1].
The following experimental details illustrate how this compound's effects are validated in preclinical research.
The diagram below summarizes the key signaling pathways modulated by this compound, based on the findings from the cited experiments, particularly in skin cancer models.
This compound's anti-tumor mechanism involves suppression of key oncogenic pathways.
The following flowchart outlines a standard experimental workflow used to characterize a compound like this compound, from in vitro binding to in vivo efficacy studies.
A generalized workflow for characterizing a selective ERβ agonist like this compound.
This compound has been investigated in clinical trials for several conditions. The table below summarizes its development status for different indications [3].
| Indication | Highest Phase Reached | Status |
|---|---|---|
| Rheumatoid Arthritis | Phase II | Discontinued |
| Endometriosis | Phase II (Australia); Phase I (Japan) | Discontinued |
| Crohn's Disease | Discontinued | Discontinued |
| Interstitial Cystitis | Clinical Trial | Trial withdrawn (Sep 2020) |
Despite demonstrating promising anti-inflammatory effects in preclinical models, its development for these indications has been halted [3] [4] [2].
The table below summarizes the fundamental technical data for ERB-041.
| Property | Description |
|---|---|
| IUPAC Name | 7-Ethenyl-2-(3-fluoro-4-hydroxyphenyl)-5-benzoxazolol [1] [2] |
| Other Names | Prinaberel, PF-00913086 [3] [4] |
| Molecular Formula | C₁₅H₁₀FNO₃ [1] [2] |
| Molecular Weight | 271.24 g/mol [1] [2] |
| CAS Registry No. | 524684-52-4 [2] [4] |
| Biological Activity | Potent and selective Estrogen Receptor Beta (ERβ) agonist [1] [2] |
| Selectivity | >200-fold selectivity for human ERβ over ERα (IC₅₀ values: 5 nM for ERβ vs. 1216 nM for ERα) [1] [2] |
| Solubility | Soluble to 100 mM in DMSO and ethanol [1] [2] |
ERB-041 has been investigated in various disease models, primarily focusing on oncology and inflammation. The following table outlines the key research findings.
| Disease Area/Model | Key Findings | Proposed Mechanisms | Citations |
|---|---|---|---|
| Skin Cancer (Preclinical) | Reduced UVB-induced tumor number (60%) and volume (84%) in SKH-1 mice [5]. | Downregulation of Wnt/β-catenin signaling; reduced proliferation (PCNA, Cyclin D1), angiogenesis (VEGF, CD31); increased apoptosis; suppression of pro-inflammatory proteins (COX-2, iNOS, NF-κB) [5]. | [5] |
| Canine Mammary Tumors (In Vitro) | Synergistic effect with Genistein to inhibit cell proliferation and induce apoptosis in CMT-U27 and CF41.Mg cell lines [6]. | Synergistic downregulation of ERα expression and subsequent inhibition of the PI3K/AKT/mTOR signaling pathway [6]. | [6] |
| Ovarian Cancer (In Vitro) | Inhibited cell migration, invasion, proliferation, and sphere formation; induced cell cycle arrest and apoptosis in SKOV-3, A2780CP, and OVCAR-3 cells [7]. | Modulation of FAK and PI3K/AKT/GSK signaling pathways; alteration of p21 and cyclin D1 expression [7]. | [7] |
| Inflammation (In Vitro) | Inhibited LPS-induced iNOS production in peritoneal macrophages from endometriosis patients [8]. | Suppression of NF-κB activation by preventing its nuclear translocation [8]. | [8] |
| Rheumatoid Arthritis (Clinical) | No statistically significant difference in ACR20 response vs. placebo in a 12-week, Phase II clinical trial (n=291). Safe and well-tolerated, but lacked efficacy in this indication [9]. | The anti-inflammatory effects observed in preclinical models did not translate to efficacy in this human trial for RA [9]. | [9] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.
This protocol is based on studies using human ovarian cancer cell lines [7].
This protocol is derived from a study in SKH-1 hairless mice [5].
Based on the search results, ERB-041 exerts its effects through multiple pathways. The diagram below synthesizes the key mechanisms reported in cancer models.
Summary of the key signaling pathways modulated by ERB-041 in preclinical cancer models, leading to reduced inflammation, proliferation, and increased apoptosis.
The table below summarizes the key quantitative pharmacological data for this compound, which forms the basis for its use in research:
| Parameter | Details |
|---|---|
| Molecular Target | Estrogen Receptor Beta (ERβ) [1] |
| Primary Action | Agonist [1] |
| Selectivity (vs. ERα) | >200-fold selectivity for ERβ over ERα [2] |
| IC₅₀ for ERβ | Human: 5.4 nM; Rat: 3.1 nM; Mouse: 3.7 nM [2] |
| IC₅₀ for ERα | Human: 1200 nM; Mouse: 750 nM; Rat: 620 nM [2] |
| Key Research Uses | Inflammatory diseases, oncology, metabolic disorders, and neuropharmacology [3] [4] [5] |
This compound is utilized in preclinical studies to investigate several therapeutic pathways:
This compound's mechanism in cancer research involves modulating key signaling pathways that control cell proliferation, survival, and invasion. The following diagram illustrates the proposed signaling pathways modulated by this compound in oncology research, particularly in skin and ovarian cancer models:
Several important factors limit this compound's current use to the research domain:
Estrogen receptor beta (ERβ), encoded by the ESR2 gene on chromosome 14q23.2, is a nuclear receptor and ligand-activated transcription factor [1] [2]. It shares a common domain structure with ERα but has distinct expression patterns and often opposing biological functions [2].
Key characteristics of ERβ:
This compound is a potent and selective small molecule agonist of ERβ. The table below summarizes its key quantitative data.
Table 1: Quantitative Profile of this compound (ERB-041)
| Parameter | Value | Details / Additional Notes |
|---|---|---|
| CAS Registry Number | 524684-52-4 | [3] |
| Molecular Formula | C₁₅H₁₀FNO₃ | [3] |
| Molecular Weight | 271.24 g/mol | [4] |
| IC₅₀ (Human ERβ) | 5.4 nM | Half-maximal inhibitory concentration [4] |
| IC₅₀ (Rat ERβ) | 3.1 nM | [4] |
| IC₅₀ (Mouse ERβ) | 3.7 nM | [4] |
| Selectivity (ERβ vs. ERα) | >200-fold | IC₅₀ for human ERα is 1200 nM [4] |
ERβ signaling is complex and can lead to diverse tissue-specific effects. The following diagram maps the core pathways and key mechanistic actions of this compound identified in preclinical research.
Diagram of ERβ signaling pathways and this compound's key mechanistic actions.
The diagram above shows two primary signaling modes. Below is a detailed explanation of the key mechanisms supported by experimental data.
Preclinical studies highlight this compound's potential across various disease models. The table below summarizes key findings.
Table 2: Documented Preclinical Effects of this compound
| Therapeutic Area / Indication | Reported Effects and Potential Mechanisms | Experimental Models |
|---|---|---|
| Oncology (Skin Cancer) | Chemopreventive agent; dampens WNT/β-catenin signaling; induces differentiation, cell cycle arrest, reduces colony formation; suppresses proliferation & angiogenesis [4]. | SKH-1 hairless mouse model (UVB-induced SCC); human A431 SCC cells [4]. |
| Oncology (Ovarian Cancer) | Induces apoptosis; inhibits cell proliferation in a dose- and time-dependent manner [4]. | SKOV-3, A2780CP, OVCAR-3 cell lines [4]. |
| Central Nervous System (Addiction) | Enhances extinction memory recall (EMR) for heroin-associated cues; potential adjunct to cue exposure therapy; effect linked to BLA [6]. | Rat model of heroin self-administration and cue-induced reinstatement [6]. |
| Cardiovascular (Hypertension) | Reverses hypertension susceptibility in a perimenopause (peri-AOF) model; suppresses heightened NMDAR signaling and ROS in PVN neurons [7]. | Mouse model of angiotensin II-induced hypertension (VCD-induced accelerated ovarian failure) [7]. |
| Inflammation / Other | A patent application discloses use of ERβ ligands as radiation mitigators, protecting from radiation-induced damage in tissues like bone marrow, GI tract, and lung [8]. | Patent literature; mouse models cited [8]. |
For researchers looking to replicate or build upon these findings, here are detailed methodologies for two key areas of investigation.
1. Protocol: Assessing Heroin-Cue Extinction Memory Recall (EMR) in Rats [6]
2. Protocol: Evaluating Anti-Cancer Effects in Vitro [4]
Prinaberel (developmental codes ERB-041, WAY-202041, PF-00913086) is a highly selective agonist of estrogen receptor beta (ERβ) with potential therapeutic applications in inflammatory bowel disease (IBD). This synthetic compound exhibits significant selectivity for ERβ over estrogen receptor alpha (ERα), which underpins its therapeutic potential while minimizing classic estrogenic side effects.
This compound demonstrates nanomolar potency at ERβ receptors across species with exceptional selectivity over ERα, as quantified in standardized binding assays:
Table 1: Binding affinity of this compound across species and receptor subtypes
| Receptor | Species | IC₅₀ (nM) | pIC₅₀ | Selectivity Ratio (ERα/ERβ) |
|---|---|---|---|---|
| ERβ | Human | 5.0-5.4 | 8.3 | >200-fold |
| ERβ | Rat | 3.1 | 8.5 | >200-fold |
| ERβ | Mouse | 3.7 | 8.43 | >200-fold |
| ERα | Human | 1216 | 5.92 | Reference |
| ERα | Rat | 620 | 6.21 | Reference |
| ERα | Mouse | 750 | 6.12 | Reference |
The structural basis for this selectivity stems from this compound's tricyclic benzoxazole structure, which preferentially binds to the active site of ERβ due to subtle differences in the ligand-binding domains between ERβ and ERα isoforms. This preferential binding enables targeted modulation of ERβ-mediated pathways without activating ERα-mediated proliferation in reproductive tissues.
This compound exerts its therapeutic effects in IBD through multiple complementary mechanisms that converge on reduced inflammation and tissue protection. The diagram below illustrates the core signaling pathway:
The central mechanism involves downregulation of pro-inflammatory cytokine production, particularly interleukin-1β (IL-1β), through modulation of the NLRP3 inflammasome in colonic macrophages [5]. Additional studies have identified a complementary pathway involving promotion of NLRP6-mediated autophagy that further contributes to the compound's anti-colitic effects [6].
IL-1β Specificity: Bioinformatics analysis of cytokine/chemokine networks identified IL-1β as the primary target of ERβ activation in colitis models. ERβ activation resulted in the most evident downregulation of IL-1β expression specifically in colonic macrophages compared to monocytes and neutrophils [5].
Calcium Signaling Modulation: ERβ activation reduced intracellular CaSR expression and calcium signaling in colonic macrophages. The suppressive effect on NLRP3 inflammasome assembly was reversed by CaSR overexpression plasmids, confirming the pathway specificity [5].
Inflammasome Selectivity: this compound selectively inhibited NLRP3 inflammasome-mediated IL-1β secretion without significant effects on NLRC4 or AIM2 inflammasome activity, demonstrating precise mechanism targeting [5].
This compound has been evaluated in standardized murine models of colitis that recapitulate key features of human IBD:
Table 2: In vivo efficacy of this compound in experimental colitis models
| Model Type | Induction Method | Dosing Regimen | Key Outcomes | Reference |
|---|---|---|---|---|
| DSS-induced colitis | 2.5% dextran sulfate sodium in drinking water | 5, 10, 20 mg/kg intraperitoneal injection for 10 days | Dose-dependent improvement in disease activity index; reduced histologic inflammation | [5] |
| TNBS-induced colitis | 100 mg/kg trinitro-benzene-sulfonic acid | 5, 10, 20 mg/kg intraperitoneal injection for 7 days | Attenuated inflammatory response; preserved epithelial barrier function | [5] |
| ERβ knockdown validation | DSS + AAV-shEsr2 vectors | 20 mg/kg intraperitoneal injection | Loss of therapeutic effect confirming ERβ specificity | [5] |
| IL-1β overexpression | DSS + AAV-IL-1β vectors | 20 mg/kg intraperitoneal injection | Significant attenuation of protective effects | [5] |
The translational significance of these models is enhanced by their representation of different aspects of IBD pathophysiology—DSS-induced colitis mimics ulcerative colitis-like epithelial damage, while TNBS-induced colitis represents a T-cell mediated response more characteristic of Crohn's disease.
Cellular models provide mechanistic insights at the molecular level:
Macrophage Culture Systems: Primary mouse peritoneal macrophages and THP-1 human monocyte cell line primed with LPS (100-500 ng/mL for 3 hours) followed by inflammasome activation (5 mM ATP for 1 hour) [5].
Calcium Imaging: Macrophages loaded with Fluo-4 AM (1 μM for 30 minutes) showing this compound significantly reduced intracellular calcium flux after ATP stimulation [5].
Gene Manipulation Studies: Transfection with CaSR overexpression plasmids reversed the inhibitory effects of this compound on NLRP3 inflammasome assembly, establishing causal relationship [5].
For researchers seeking to replicate studies of this compound in IBD models, the following standardized protocols should be implemented:
DSS-Induced Colitis Model:
Disease Activity Assessment:
Histopathological Scoring:
NLRP3 Inflammasome Activation Assay:
Calcium Imaging Protocol:
This compound has reached Phase 2 clinical trials for Crohn's disease, representing the most advanced development stage for an ERβ-selective agonist in IBD [4]. The development status is categorized as "investigational" with the following characteristics:
The translational potential of this compound is strengthened by its favorable preclinical safety profile and mechanism that aligns with several pathological features of IBD, including macrophage dysregulation, elevated IL-1β signaling, and impaired mucosal healing.
Current IBD treatments face limitations including significant side effects, diminished response over time, and high cost. This compound offers several potential differentiated benefits:
Novel Mechanism: As an ERβ agonist, it represents a first-in-class approach distinct from anti-TNFα, anti-integrin, or interleukin-targeted therapies [5] [7]
Macrophage-specific Action: Targets the specific immune cell population responsible for IL-1β production in colitis without broad immunosuppression [5]
Dual Pathway Inhibition: Simultaneously targets NLRP3 inflammasome assembly and promotes NLRP6-mediated autophagy [5] [6]
Gut-specific Effects: ERβ is the predominant estrogen receptor in colon tissue, potentially limiting extra-intestinal effects [5]
For the research community, this compound serves as both a investigational therapeutic candidate and a valuable tool compound for understanding ERβ biology in gastrointestinal inflammation. Key research applications include:
This compound represents a promising therapeutic approach for inflammatory bowel disease with a distinct mechanism of action centered on selective estrogen receptor beta agonism. The compelling preclinical data demonstrates potent anti-inflammatory effects through:
The table below summarizes the half-maximal inhibitory concentration (IC50) values of this compound for ERβ and ERα from human, rat, and mouse sources, demonstrating its high selectivity for ERβ.
| Species | ERβ IC50 (nM) | ERα IC50 (nM) | Selectivity (ERβ vs. ERα) |
|---|---|---|---|
| Human | 5.4 [1] | 1200 [1] | >200-fold [1] |
| Rat | 3.1 [1] | 620 [1] | >200-fold [1] |
| Mouse | 3.7 [1] | 750 [1] | >200-fold [1] |
This compound has been shown to have multiple biological activities in preclinical research. The following table outlines key experimental findings and the methodologies used to obtain them.
| Biological Activity | Experimental Model/Cell Line | Key Methodology | Reported Outcome |
|---|---|---|---|
| Skin Cancer Chemoprevention | SKH-1 hairless mice [1] | In vivo topical application: 2 mg/mouse in ethanol, 30 min prior to UVB irradiation, 3 times/week for 30 weeks [1]. | Suppressed squamous cell carcinoma development; reduced proliferation, angiogenesis; induced apoptosis [1]. |
| Anti-inflammatory & Anti-proliferative Effects | Human SCC A431 cells [1] | In vitro treatment: 0-60 µM for 24 hours. Analysis via Western Blot [1]. | Reduced p-NFκBp65, iNOS, COX-2; diminished p-PI3K and p-AKT; enhanced E-cadherin [1]. |
| Induction of Apoptosis | Human ovarian cancer SKOV-3 cells [1] | In vitro treatment: 10 µM for 48 hours. Cell proliferation and apoptosis assays [1]. | Inhibited cell proliferation; promoted cancer cell apoptosis [1]. |
This compound functions as a selective ERβ agonist. Its mechanisms involve genomic signaling by binding to ERβ and modulating key pathways. The diagram below illustrates the core signaling pathway and cellular effects based on documented research.
The diagram shows that this compound's activation of ERβ leads to several downstream effects, including dampening the WNT/β-catenin pathway, inhibiting pro-inflammatory NF-κB signaling, and diminishing PI3K/AKT signaling [1]. These actions collectively contribute to its observed chemopreventive and anti-cancer effects.
The table below summarizes the key characteristics of this compound based on the search results:
| Property | Description |
|---|---|
| IUPAC Name | 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol [1] |
| Molecular Formula | C₁₅H₁₀FNO₃ [2] [1] |
| Molecular Weight | 271.24 g·mol⁻¹ [2] [3] |
| CAS Registry No. | 524684-52-4 [3] [4] [1] |
| Primary Target | Estrogen Receptor Beta (ERβ) [2] [3] [5] |
| Mechanism of Action | Selective Agonist [2] [1] [6] |
| Drug Status | Investigational; highest phase reached was Phase 2 [4] [1] [6] |
This compound demonstrates high potency and exceptional selectivity for ERβ over ERα. The following table details its half-maximal inhibitory concentration (IC₅₀) values across different species [3]:
| Target | Species | IC₅₀ (nM) |
|---|---|---|
| ERβ | Human | 5.4 |
| ERβ | Rat | 3.1 |
| ERβ | Mouse | 3.7 |
| ERα | Human | 1200 |
| ERα | Mouse | 750 |
| ERα | Rat | 620 |
This compound exhibits over 200-fold selectivity for ERβ compared to ERα, which is crucial for its specific research and potential therapeutic applications [3].
As a selective ERβ agonist, this compound modulates several key signaling pathways, contributing to its observed anti-inflammatory and anti-cancer effects. The diagram below illustrates its mechanism of action.
This compound's pathway modulation leads to anti-inflammatory and anti-cancer effects.
This compound has shown efficacy in various preclinical models. Key experimental data and associated protocols are summarized below.
| Observation | Experimental Model | Key Protocol Details | Key Findings |
|---|
| Induces Differentiation & Cell Cycle Arrest [3] | Human Squamous Cell Carcinoma (SCC) cells | Treatment: 0-60 µM this compound for 24 hours. Analysis: Western Blot. | Reduction in G1 cyclins (D1, D2, D3) and CDK4; reduction in colony formation. | | Inhibits Proliferation & Induces Apoptosis [3] [4] | Ovarian cancer cells (SKOV-3, A2780CP, OVCAR-3) | Treatment: 0.01-10 µM this compound for 24-48 hours. Assay: Cell proliferation/apoptosis assays. | Dose- and time-dependent inhibition of proliferation; promotion of apoptosis at 10 µM for 48 hours (SKOV-3). | | Reduces Inflammation [3] | Human epidermoid carcinoma (A431) cells | Treatment: this compound (concentration not specified). Analysis: Western Blot. | Reduced p-NF-κBp65, iNOS, and COX-2; diminished p-PI3K and p-AKT; increased E-cadherin. |
This compound has been evaluated in clinical trials for several conditions, though it has not advanced to market approval.
| Indication | Highest Phase | Status & Notes |
|---|---|---|
| Endometriosis & Associated Pain (Dysmenorrhea, Dyspareunia) [1] [6] | Phase 2 | Completed/Discontinued. Development appears to have halted after Phase 2. |
| Rheumatoid Arthritis [2] [1] | Phase 2 | Completed. A clinical trial found no statistically significant difference in the ACR20 response between this compound and placebo groups [6]. |
| Crohn's Disease (Inflammatory Bowel Disease) [4] [1] | Phase 2 | Status listed as "Withdrawn" or "Investigational" [1]. |
| Interstitial Cystitis [1] | Phase 2 | Status listed as "Withdrawn" [1]. |
This compound serves as a critical pharmacological tool for understanding ERβ's role. Its strong preclinical data in inflammatory and oncology models highlights the therapeutic potential of targeting ERβ [2] [3]. However, its clinical development has stalled, suggesting the compound may be more valuable as a research probe than a drug candidate.
Estrogen receptors are nuclear transcription factors activated by the hormone estrogen. The discovery of ERβ (NR3A2), encoded by the ESR2 gene on chromosome 14, revealed a more complex estrogen signaling system than previously understood [1] [2] [3].
| Domain | Function | Amino Acid Identity vs. ERα |
|---|---|---|
| A/B (N-terminal) | Contains Activation Function-1 (AF-1); confers receptor specificity [1]. | Low (<20%) [1] [3] |
| C (DNA-Binding Domain - DBD) | Binds to specific DNA sequences (Estrogen Response Elements); facilitates receptor dimerization [1]. | High (95%) [1] [3] |
| D (Hinge Region) | Flexible link; contains nuclear localization signal [1]. | Low (30%) [1] |
| E/F (Ligand-Binding Domain - LBD) | Binds estrogenic ligands; contains Activation Function-2 (AF-2); involved in dimerization and co-regulator recruitment [1]. | Moderate (~55%) [1] [3] |
The following diagram illustrates the domain structure of the ERβ protein:
Structural and functional domains of the Estrogen Receptor Beta (ERβ) protein.
The development of highly selective ERβ agonists is challenging due to the structural similarity of ERα and ERβ. The following table summarizes quantitative data for key clinical/preclinical ERβ agonists, highlighting a next-generation candidate.
| Parameter | OSU-ERβ-12 (Preclinical Candidate) | LY500307 (Erteberel; Clinical Comparator) |
|---|---|---|
| Core Structure | Para-carborane-based [6] | Synthetic small molecule [6] |
| Binding Affinity (Ki) | ERβ Ki = 2.02 nM [6] | ERβ Ki = 0.19 nM [6] |
| Binding Selectivity (ERβ/ERα) | 3.3-fold [6] | 6.3-fold [6] |
| Functional Potency (EC₅₀) | ERβ EC₅₀ = 78.3 nM [6] | ERβ EC₅₀ = 3.2 nM [6] |
| Functional Selectivity (ERβ/ERα) | >100-fold [6] | ~270-fold [6] |
| Key Off-Target Interactions | Negligible CYP, hERG inhibition; minimal activity against 87 safety targets (inhibition of CB2 and activation of 5-HT2B at 1µM) [6] | Not fully detailed in results, but clinical development suggests a sufficient profile [6] |
| Human Liver Microsome Stability | High [6] | Inferior pharmacokinetics, low oral bioavailability reported [6] |
| In Vivo PK (Mouse, 10 mg/kg) | Superior pharmacokinetics (PO, SC, IV) [6] | Not directly comparable, but previous clinical PK reported low and variable oral bioavailability [6] |
| ERβ-Selective Dose (Mouse) | ~10 mg/kg (no ERα-mediated uterotrophic effect or UGT atrophy) [6] | ~5 mg/kg (showed ERα-mediated UGT atrophy in male mice despite no uterotrophic effect) [6] |
The following methodologies are critical for the comprehensive in vitro and in vivo profiling of ERβ-selective agonists [6].
Cell-Free Competitive Binding Assay
Cell-Based Transcriptional Activation (Transactivation) Assay
Panel Profiling for Off-Target Interactions
Determination of an ERβ-Selective Dose
Pharmacokinetic Profiling
The workflow for characterizing a candidate ERβ agonist integrates these key assays, as shown below:
A generalized experimental workflow for the pharmacological characterization of ERβ-selective agonists.
Preclinical research has explored ERβ agonism in multiple disease areas, with recent focus on oncology.
The table below summarizes the core characteristics of this compound.
| Characteristic | Details |
|---|---|
| INN/USAN Name | This compound [1] |
| Developmental Code | ERB-041, WAY-202041 [1] |
| Pharmacological Class | Selective Estrogen Receptor Beta (ERβ) Agonist [2] [1] |
| Primary Indications (Investigational) | Endometriosis, Crohn's disease, Inflammatory Bowel Disease, Rheumatoid Arthritis [3] [1] |
| Highest Development Phase | Phase 2 [3] |
The following tables consolidate the key quantitative findings from preclinical studies.
Table 1: Binding Affinity (IC50) and Selectivity of this compound [2]
| Species | ERβ IC50 (nM) | ERα IC50 (nM) | Selectivity (ERβ over ERα) |
|---|---|---|---|
| Human | 5.4 | 1200 | >200-fold |
| Rat | 3.1 | 620 | >200-fold |
| Mouse | 3.7 | 750 | >200-fold |
Table 2: Key In Vitro and In Vivo Experimental Findings
| Experimental Model | Findings | Citation |
|---|---|---|
| In Vitro: Human SCC & A431 cells | Induced differentiation, cell cycle arrest, reduced colony formation. Reduced p-NF-κBp65, iNOS, COX-2. Diminished p-PI3K, p-AKT, enhanced E-cadherin, reduced cell migration. | [2] |
| In Vitro: Ovarian Cancer Cells (SKOV-3, etc.) | Inhibited proliferation dose- and time-dependently (0.01-10 µM). Promoted apoptosis (10 µM; 48h). | [2] |
| In Vivo: SKH-1 Hairless Mouse (Squamous Cell Carcinoma) | Topical application (2 mg/mouse) prior to UVB irradiation for 30 weeks suppressed tumor development. Reduced proliferation & angiogenesis, induced apoptosis in tumors. | [2] |
Here are the methodologies for key experiments cited in the data tables.
The diagram below illustrates the proposed signaling pathways through which this compound exerts its anticancer effects, based on the cited preclinical data.
Mechanism of this compound's anticancer effects via ERβ agonism, based on in vitro and in vivo models.
The following diagram outlines the general workflow for the key in vivo experiment on skin cancer chemoprevention.
Workflow for in vivo SKH-1 hairless mouse model of UVB-induced skin carcinogenesis.
This guide synthesizes the existing preclinical data on this compound, confirming its role as a highly selective ERβ agonist [2] [1]. The data demonstrates its potential therapeutic efficacy in models of inflammation and cancer, primarily through the modulation of WNT/β-catenin, NF-κB, and PI3K-AKT signaling pathways [2].
The recruitment of coactivators is a fundamental step in nuclear receptor (NR) signaling. The interaction is primarily mediated by a short α-helical motif in the coactivator and a complementary surface on the ligand-bound receptor [1].
The following table summarizes key techniques used to characterize these protein-protein interactions, as detailed in the search results.
| Method | Key Purpose | Detailed Protocol Summary |
|---|---|---|
| Yeast Two-Hybrid (Y2H) [3] | Identify novel protein interactors; map interacting domains. | Clone NR as "bait" and coactivator library as "prey". Co-transform yeast. Select on deficient media. Use β-galactosidase assay for confirmation. |
| Fluorescence Resonance Energy Transfer (FRET) [2] | Visualize real-time, ligand-dependent interactions in live cells. | Tag NR with CFP and coactivator with YFP. Express in cells (e.g., HeLa). Measure energy transfer (FRET) from CFP to YFP upon ligand addition. |
| Co-immunoprecipitation (co-IP) [3] | Confirm physical interaction in a more native cellular environment. | Express tagged proteins in plants or cells. Lyse tissues/cells. Incubate lysate with antibody against tag. Use Protein A/G beads to pull down complex. Wash and detect with immunoblotting. |
| Bimolecular Fluorescence Complementation (BiFC) [3] | Visualize subcellular localization of protein complexes. | Fuse NR to one half of YFP and coactivator to other half. Co-express. If proteins interact, YFP fluoresces, revealing complex location (e.g., nuclear bodies). |
| Microinjection & Functional Assay [2] | Establish functional requirement of a coactivator for transcription. | Micropipette function-blocking antibodies or expression plasmids into cell nucleus (e.g., Rat-1 fibroblasts). Assay for reporter gene activity (e.g., luciferase). |
Based on the core principles and methods, the following diagram maps the logical workflow for investigating a compound's action on this pathway.
Diagram 1. A logical workflow for experimentally determining a compound's effect on nuclear receptor-coactivator interactions.
Although the search results do not contain specific quantitative data for this compound (a known ERβ agonist), the provided information allows for a robust framework to guide your investigation.
You can apply the experimental protocols above to characterize this compound. The expected mechanism, based on the general model, would be that this compound binding to the Estrogen Receptor Beta (ERβ) LBD stabilizes the AF-2 helix, creating a surface for coactivators like SRC-1 or PBP to dock via their LxxLL motifs [2] [1].
Estrogen receptor beta (ERβ) has emerged as a promising therapeutic target for modulating neuroinflammatory processes across various central nervous system (CNS) disorders. Unlike estrogen receptor alpha (ERα), which is often associated with proliferative effects, ERβ activation primarily mediates anti-inflammatory and neuroprotective effects while avoiding unwanted estrogenic side effects [1] [2]. The therapeutic potential of selective ERβ agonists spans multiple neurodegenerative conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), multiple sclerosis (MS), and glioblastoma (GBM) [3] [2] [4].
The neuroprotective mechanisms of ERβ agonists occur through both genomic and non-genomic pathways. In the canonical genomic pathway, ligand-bound ERβ dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) in target gene promoters [5] [2]. Additionally, ERβ activation rapidly modulates intracellular signaling cascades including PI3K/Akt, MAPK/ERK, and NF-κB pathways, leading to reduced production of pro-inflammatory mediators and enhanced neuronal survival [1] [2]. Research indicates that ERβ is highly expressed in key neural cell types involved in neuroinflammation, particularly microglia and astrocytes, positioning it as a critical regulator of CNS immune responses [6] [2].
Table 1: Characteristics of Key ERβ Agonists in Neuroinflammation Research
| Compound Name | Chemical Class | ERβ Selectivity (vs. ERα) | Key Model Systems | Reported Efficacy/IC₅₀ | Research Stage |
|---|
| OSU-ERβ-12 | Carborane-based | >100-fold functional selectivity [5] [7] | • Glioblastoma models • Breast cancer models • Uterotrophic assay (in vivo) | • ERβ EC₅₀ = 78.3 nM [5] | Preclinical candidate | | AC-186 | Non-steroidal selective ER modulator (SERM) | Not fully quantified (ERβ-dependent activity confirmed) [3] [8] | • BV-2 microglia • HT-22 neurons • LPS-induced inflammation | • Reduced TNFα, IL-6, NO at 0.625-5 μM [3] | Preclinical research | | CIDD-0149897 | Indanone/tetralone keto/hydroxy oxime | 40-fold selectivity [4] | • Glioblastoma cells (U87, U251) • Patient-derived GSCs • Orthotopic mouse models | • IC₅₀ = 7-15 μM (GBM cells) [4] | Preclinical development | | LY500307 (Erteberel) | Synthetic ERβ agonist | 32-270-fold (varies by assay) [5] [4] | • Schizophrenia cognitive impairment (clinical) • Perimenopausal depression (clinical) • Breast cancer models | • ERβ EC₅₀ = 3.2 nM [5] | Clinical trials (completed) | | DPN (Diarylpropionitrile) | Synthetic ERβ agonist | ~70-fold binding affinity [6] | • Middle-aged female rat cortex • Ovariectomized rat models | • Regulated C3, Ccl2, Tgfb1 expression [6] | Research compound |
Table 2: Anti-inflammatory Effects of ERβ Agonists in Cellular Models
| Agonist | Cell Type/Model | Key Anti-inflammatory Effects | Signaling Pathways Modulated |
|---|---|---|---|
| AC-186 | BV-2 microglia + LPS | ↓ TNFα, IL-6, NO, PGE₂, iNOS, COX-2 [3] | NF-κB (↓ phospho-p65, ↓ phospho-IκBα, ↓ acetylp65) [3] |
| 17β-estradiol (E2) | Primary astrocytes + LPS | ↓ IL-1β, TNFα [1] | Glutamate transporter upregulation (GLAST, GLT-1) [2] |
| 16α-LE2 (ERα agonist) & DPN (ERβ agonist) | Middle-aged female rat frontal cortex | Downregulation of C3, C4b, Ccl2, Tgfb1, TLR4, TLR9 [6] | Classical genomic ER signaling |
| CIDD-0149897 | Patient-derived glioma stem cells (GSCs) | Promoted apoptosis, reduced stemness [4] | Enhanced ERβ target gene expression |
| OSU-ERβ-12 | ERα+/HER2- breast cancer cells | Induced FOXO1, FOXO3a tumor suppressors [9] | Cell cycle arrest (S phase), apoptosis |
ERβ agonists exert their neuroprotective and anti-inflammatory effects through multiple interconnected signaling pathways. The following diagram illustrates the key molecular mechanisms involved in ERβ-mediated suppression of neuroinflammation:
ERβ Agonist Signaling in Neuroinflammation: This diagram illustrates the multi-level mechanisms through which ERβ agonists suppress neuroinflammatory processes, including genomic regulation, NF-κB pathway inhibition, microglial polarization, and downstream neuroprotective effects. [3] [2]
The NF-κB pathway represents a central mechanism through which ERβ agonists exert anti-inflammatory effects. Research with AC-186 demonstrated that it decreases LPS-induced phosphorylation of p65, IκBα, and acetyl-p65 proteins, while also blocking DNA binding and luciferase activity of NF-κB [3]. This results in reduced production of pro-inflammatory mediators including TNFα, IL-6, NO, PGE2, iNOS, and COX-2 in activated microglia.
ERβ agonists also modulate microglial polarization, shifting cells from a pro-inflammatory M1-like state to a reparative M2-like phenotype [2]. Additional mechanisms include upregulation of SIRT1 (which inhibits HMGB1 expression) and inhibition of ferroptosis through suppression of ATF4, which blocks the TLR4/NF-κB pro-inflammatory signaling pathway in Parkinson's disease models [2].
Cell Culture and Treatment:
Inflammatory Mediator Analysis:
Mechanistic Studies:
Transwell Co-culture Setup:
Pharmacokinetic Profiling:
In Vivo Efficacy Models:
The following diagram outlines a comprehensive experimental workflow for evaluating ERβ agonists in neuroinflammation research:
ERβ Agonist Research Workflow: This diagram outlines the key stages in the preclinical evaluation of ERβ agonists for neuroinflammatory conditions, from initial compound characterization through in vitro and in vivo assessment to candidate selection. [5] [3] [4]
The development of ERβ agonists as therapeutics for neuroinflammatory conditions faces several challenges and opportunities. Future research should focus on:
Enhanced Brain Penetration: Design compounds with optimal physicochemical properties for crossing the blood-brain barrier while maintaining ERβ selectivity [4].
Disease-Specific Agonist Profiles: Different neuroinflammatory conditions may require agonists with varying transcriptional effector profiles. The development of brain-permeable, selective ERβ agonists like CIDD-0149897 demonstrates progress in this area [4].
Combination Therapies: Explore synergistic effects of ERβ agonists with existing treatments. Research in breast cancer demonstrates strong synergy between ERβ agonists and ERα antagonists, suggesting similar approaches may benefit neuroinflammatory disorders [9].
Biomarker Development: Identify robust biomarkers of target engagement and efficacy to facilitate clinical translation. Monitoring NF-κB activity, microglial activation states, and specific inflammatory mediators could provide valuable pharmacodynamic measures [3].
Sex-Specific Responses: Investigate potential differences in ERβ agonist efficacy between males and females, considering the complex interplay between endogenous hormones and therapeutic interventions [2].
The continuing development of increasingly selective ERβ agonists with favorable pharmacokinetic profiles represents a promising frontier for managing neuroinflammatory components of CNS disorders. Compounds in advanced preclinical development, such as OSU-ERβ-12 and CIDD-0149897, offer new tools to elucidate the full therapeutic potential of ERβ targeting in neurological diseases [5] [4].
The table below summarizes the core quantitative data available for this compound:
| Property | Value / Description | Source/Context |
|---|---|---|
| Molecular Weight | 271.24 g/mol | [1] |
| CAS Number | 524684-52-4 | [2] [1] |
| Mechanism of Action | Selective Agonist of Estrogen Receptor Beta (ERβ) | [2] [1] |
| Selectivity (ERβ over ERα) | >200-fold | [1] |
| IC₅₀ (Human ERβ) | 5.4 nM | [1] |
| IC₅₀ (Human ERα) | 1200 nM | [1] |
| Clinical Trial Status (for Endometriosis) | Phase 2 (Status: Completed, as of search results) | [2] |
The scientific basis for investigating this compound in endometriosis stems from the understanding that the condition is an oestrogen-dependent disease [3]. The pathophysiology involves an imbalance in sex steroid hormone receptor expression:
The therapeutic hypothesis is that a selective ERβ agonist like this compound can counteract the pro-proliferative and inflammatory signals mediated by ERα, helping to restore a more normal hormonal environment [3].
While detailed protocols for this compound in endometriosis are not fully published, research has explored its mechanisms in other models, providing a template for investigation.
The table below summarizes key experimental findings related to this compound's mechanism of action:
| Experimental Context | Key Findings | Implied Mechanism in Endometriosis |
|---|---|---|
| In Vitro (Ovarian Cancer Cells) | Induced apoptosis; inhibited cell proliferation in a dose- and time-dependent manner [1]. | Potential to induce cell death and suppress growth of endometrial-like cells outside the uterus. |
| In Vitro (Squamous Cell Carcinoma) | Induced cell differentiation, cell cycle arrest, and reduced colony formation [1]. | Potential to promote cellular differentiation and reduce the proliferative capacity of endometriotic cells. |
| In Vitro (Skin Cancer Cells) | Diminished phosphorylated-PI3K and -AKT; enhanced E-cadherin expression; reduced cell migration [1]. | Suggests inhibition of the PI3K/AKT pathway, which is implicated in endometriosis, potentially reducing lesion invasiveness. |
| In Vivo (Skin Cancer Model) | Suppressed tumor development; reduced proliferation and angiogenesis; induced apoptosis [1]. | Suggests potential to inhibit the establishment and maintenance of endometriotic lesions through multiple pathways. |
Based on the gathered evidence, the following diagram illustrates the proposed mechanism of action for this compound in the context of endometriosis:
Proposed cellular mechanisms of this compound via ERβ agonism, based on related cancer research [1].
A significant challenge is that detailed methodologies and full results from the completed Phase 2 clinical trial for endometriosis are not publicly available [2]. To build a robust whitepaper, the following research is needed:
This protocol outlines a standard method for preparing a concentrated stock solution of Prinaberel in DMSO, which is a typical starting point for in vitro assays [1] [2].
Materials and Equipment
Step-by-Step Procedure
| Aspect | Consideration & Best Practice |
|---|---|
| DMSO Grade | Use high-purity, sterile cell culture-grade DMSO to avoid contaminants that can affect biological assays or introduce water [2]. |
| Solubility Determination | The target concentration (e.g., 50 mM) is a common starting point. The actual solubility limit of this compound in DMSO is unknown and should be determined empirically. If precipitation occurs, a lower concentration stock is needed [1]. |
| Sterile Filtration | For cell-based assays, sterilize the stock solution by filtering through a 0.22 µm syringe filter made of DMSO-resistant material like PTFE (Teflon) or PVDF. Do not autoclave DMSO [2]. |
| Safety & Handling | Work in a fume hood. DMSO readily penetrates skin and can carry dissolved substances into the bloodstream. Ensure the application site and your gloves are clean [2] [4]. |
Since this compound's specific solubility data is unavailable, here are practical steps to determine it:
The diagram below outlines the key steps from stock preparation to assay application, highlighting critical control points.
Prinaberel is a synthetic, non-steroidal compound that acts as a highly selective agonist for the Estrogen Receptor Beta (ERβ). It exhibits potent activity on human, rat, and mouse ERβ (IC₅₀ values in the low nanomolar range) with over 200-fold selectivity for ERβ over ERα [1]. In the context of skin cancer prevention, its efficacy is linked to the inhibition of the WNT/β-catenin signaling pathway, a key driver in the development of various cancers, including keratinocyte carcinomas [1].
The skin is a prime target for chemical photoprevention due to direct exposure to ultraviolet radiation (UVR). UVR induces DNA damage, oxidative stress, inflammation, immunosuppression, and dysregulated signal transduction, all of which promote photocarcinogenesis [2].
The following table summarizes quantitative data relevant to this compound's profile as a chemopreventive agent.
Table 1: Key Pharmacological and Efficacy Data for this compound
| Parameter | Value / Result | Experimental Context | Source |
|---|---|---|---|
| ERβ IC₅₀ | 5.4 nM (Human) | In vitro binding and transactivation assays | [1] |
| ERβ Selectivity | >200-fold (vs. ERα) | In vitro binding and transactivation assays | [1] |
| Key Pathway Modulated | WNT/β-catenin | Dampened in skin cancer models | [1] |
| Primary Indication | Skin Cancer Chemoprevention | Preclinical research | [1] |
This section provides detailed methodologies for key experiments evaluating the topical efficacy of this compound.
This protocol assesses the preventive effect of topically applied this compound against UVR-induced skin tumorigenesis.
This protocol uses human skin to validate this compound's mechanism and effects closer to the human context.
The signaling pathway modulated by this compound and the workflow for its experimental validation can be summarized as follows:
Diagram 1: Proposed mechanism of action for topical this compound in skin cancer chemoprevention. This compound activates ERβ, which in turn dampens the UV-induced activation of the pro-tumorigenic WNT/β-catenin signaling pathway.
Diagram 2: Experimental workflow for evaluating topical this compound, integrating in vivo efficacy studies with ex vivo human skin mechanistic analysis.
This compound represents a promising, targeted approach to skin cancer chemoprevention by selectively activating ERβ and inhibiting a key oncogenic pathway. The provided protocols offer a roadmap for researchers to rigorously validate its efficacy and mechanism of action.
Future work should focus on:
Prinaberel (ERB-041) is a potent and selective estrogen receptor beta (ERβ) agonist, demonstrating over 200-fold selectivity for ERβ over ERα [1]. Its activity in dampening the WNT/β-catenin and pro-inflammatory NF-κB signaling pathways underlies its investigated role in cancer cell proliferation and apoptosis [1] [2].
The tables below summarize quantitative data from published studies on this compound's in vitro effects.
Table 1: Summary of In Vitro Proliferation and Apoptosis Assays
| Cell Line | Assay Type | This compound Concentrations | Incubation Time | Key Results | Source |
|---|---|---|---|---|---|
| SKOV-3, A2780CP, OVCAR-3 (Ovarian Cancer) | Cell Proliferation Assay | 0.01, 0.1, 10 µM | 24-48 hours | Inhibited cell proliferation in a dose- and time-dependent manner [1]. | |
| SKOV-3 (Ovarian Cancer) | Apoptosis Assay | 10 µM | 48 hours | Promoted ovarian cancer cell apoptosis [1]. | |
| A431 (Squamous Cell Carcinoma) | Western Blot Analysis | 20, 40, 60 µM | 24 hours | Induced cell differentiation and cycle arrest; reduced G1 cyclins (D1, D2, D3) and CDK4 [1]. |
Table 2: ERβ Binding Affinity (IC50) of this compound [1]
| Species | ERβ IC50 (nM) | ERα IC50 (nM) | Selectivity (ERβ vs. ERα) |
|---|---|---|---|
| Human | 5.4 | 1200 | >200-fold |
| Rat | 3.1 | 620 | >200-fold |
| Mouse | 3.7 | 750 | >200-fold |
The following diagram illustrates the general workflow for conducting these experiments, from cell preparation to data analysis:
Cell Seeding: Harvest exponentially growing cells and seed them at an appropriate density (e.g., 2,000-5,000 cells/well for a 96-well plate) in complete growth medium. Allow cells to adhere overnight in a CO₂ incubator at 37°C.
Compound Treatment:
Incubation: Incubate the treated cells for the predetermined time period. For proliferation assays, 24-48 hours is common, while apoptosis induction may require longer incubation, such as 48 hours [1].
Assay Execution:
Data Analysis:
This document provides a detailed protocol for the detection and analysis of Estrogen Receptor Alpha (ERα) and its downstream signaling proteins using western blotting, adaptable for the study of ligands such as Prinaberel (ERB-041). The protocol is optimized for quantitative analysis from cell culture samples.
Proper sample preparation is critical to preserve protein integrity and activity, especially for phosphorylated signaling proteins.
For quantitative western blotting to assess the effects of this compound, careful normalization and optimization are required.
The table below summarizes key parameters to optimize for quantitative results.
| Parameter | Objective | Recommendation |
|---|---|---|
| Protein Load | Avoid signal saturation | Load 1-10 µg for high-abundance targets; 10-40 µg for low-abundance targets. Perform a linearity check [4]. |
| Antibody Dilution | Maximize signal-to-noise ratio | Titrate both primary and secondary antibodies. Excessive antibody can cause high background and saturation [4]. |
| Detection Substrate | Achieve linear, sensitive signal | Use an extended-duration chemiluminescent substrate (e.g., SuperSignal West Dura) for a wide dynamic range [4]. |
The following diagram outlines the core workflow for a western blot experiment, from sample preparation to data analysis.
Western Blot Experimental Workflow
Quantitative Data Analysis Flow
1. Compound Overview & Mechanism of Action this compound (ERB-041) is a potent and selective small-molecule agonist for the Estrogen Receptor beta (ERβ). It exhibits strong binding affinity for human, rat, and mouse ERβ with IC₅₀ values in the low nanomolar range and demonstrates over 200-fold selectivity for ERβ over ERα [1]. Its therapeutic actions are linked to dampening the WNT/β-catenin signaling pathway and inducing apoptosis in certain cancer cells [1].
2. Key In Vitro & In Vivo Findings The table below summarizes the primary biological activities of this compound identified in preclinical studies:
| Model System | Finding/Effect | Reported Metrics / Significance |
|---|---|---|
| In Vitro (Human SCC cells) | Induces differentiation & cell cycle arrest [1] | Reduction in G1 cyclins (D1, D2, D3) and CDK4 expression. |
| In Vitro (Ovarian Cancer cells) | Inhibits proliferation & induces apoptosis [1] | Significant, dose-dependent inhibition of SKOV-3, A2780CP, OVCAR-3 cell lines. |
| In Vivo (SKH-1 hairless mice) | Skin cancer chemoprevention [1] | Topical application (2 mg/mouse) prior to UVB irradiation suppressed squamous cell carcinoma development over 30 weeks. |
| In Vivo (Estrogen-naïve female mice) | Uterotrophic effects (species-specific) [2] | Observed with some ERβ agonists; highlights challenge in translating mouse data to human pharmacology. |
3. Species-Specific Pharmacology A critical consideration for this compound and similar compounds is species-specific receptor pharmacology [2]. Some ERβ agonists show different binding and functional selectivity for human ERβ compared to the mouse ortholog. This means in vivo results from mouse models, including efficacy and toxicity findings (like uterotrophic effects), may not accurately predict human responses [2].
1. In Vitro Assessment of Anti-Proliferative Activity
2. In Vivo Protocol for Skin Cancer Chemoprevention
The following diagram illustrates the proposed molecular mechanism by which this compound exerts its chemopreventive effects, based on in vitro and in vivo data [1].
Diagram 1: Proposed mechanism of this compound's chemopreventive action. This compound activation of ERβ dampens key pro-tumorigenic signaling pathways induced by UVB radiation.
The primary application of Prinaberel in perimenopause research is to investigate the specific role of ERβ signaling in cardiovascular and neurological symptoms that emerge during the menopausal transition, particularly hypertension.
Key Rationale for ERβ Targeting:
The most physiologically relevant model for studying this compound in perimenopause is the VCD-induced AOF model in rodents. This model recapitulates the gradual, erratic estrogen fluctuation and extended cycles characteristic of human perimenopause, unlike the abrupt hormonal loss from ovariectomy [1] [4] [5].
This model uses VCD to selectively accelerate the natural atresia of primordial and primary follicles, creating a perimenopausal state termed "peri-AOF" [1] [4].
A common research design involves inducing neurogenic hypertension in the peri-AOF model and testing the efficacy of this compound.
The tables below summarize typical experimental parameters and findings from studies using this compound in perimenopausal models.
Table 1: Summary of Key Experimental Models and Endpoints
| Model Component | Species/Specification | Key Parameters Measured | Application in this compound Studies |
|---|---|---|---|
| AOF Model | Rat (Sprague-Dawley), Mouse (C57BL/6J) | Estrous cyclicity, Plasma FSH, AMH, Estradiol, Progesterone [5] | Establish perimenopause-like state for testing. |
| Hypertension Model | Angiotensin II infusion | Systolic/Diastolic Blood Pressure, Heart Rate [1] | Provides a pathophysiological challenge to test ERβ efficacy. |
| This compound Treatment | Cyclic administration | Blood pressure response, Neuronal signaling, Tissue analysis [1] | The main experimental intervention. |
| Control Groups | Vehicle-treated, Age-matched males, Gonadally intact females | Baseline for all parameters [1] | Essential for establishing specificity of effect to the perimenopausal state. |
Table 2: Example Physiological and Molecular Outcomes with this compound
| Parameter | Outcome in Peri-AOF Model | Effect of this compound Intervention | Research Implication |
|---|---|---|---|
| Blood Pressure | Increased susceptibility to AngII-induced hypertension [1] | Suppression of elevated blood pressure in females, but not males [1] | ERβ has sex-specific, antihypertensive effects. |
| PVN Neuron Activity | Heightened NMDAR signaling and reactive oxygen species (ROS) production [1] | Suppression of NMDAR signaling and ROS in ERβ neurons [1] | Mechanism involves central nervous system modulation. |
| ERβ Deletion in PVN | N/A (Control experiment) | Increased sensitivity to AngII hypertension in intact females [1] | Confirms ERβ in the PVN is critical for blood pressure regulation. |
| Reproductive Tissue | N/A | No significant effect on uterine weight or histology (inferred from selective ERβ agonist profile) [3] | Supports the hypothesis of a safer tissue-selective profile. |
This compound exerts its effects primarily through modulation of neural pathways in the hypothalamus. The following diagram illustrates the core signaling mechanism identified in research.
Figure 1: Proposed Neurogenic Mechanism of this compound in the Hypothalamic PVN. In the peri-AOF state, susceptibility to AngII-induced hypertension is increased, associated with heightened NMDAR signaling and reactive oxygen species (ROS) production in ERβ-expressing PVN neurons. This compound, as an ERβ agonist, acts to suppress this heightened NMDAR signaling and ROS production, leading to reduced neuronal excitability and a subsequent lowering of blood pressure [1].
The paraventricular nucleus of the hypothalamus serves as a critical integration center for autonomic, neuroendocrine, and behavioral responses, often termed the "autonomic master controller" of the brain [1]. This nucleus plays a pivotal role in regulating cardiovascular function, stress responses, energy balance, and sympathetic outflow through its diverse neuronal populations and complex neurocircuitry. Glutamatergic signaling via N-methyl-D-aspartate receptors (NMDARs) within the PVN has emerged as a fundamental mechanism regulating neuronal excitability under both physiological and pathophysiological conditions.
NMDARs are heterotetrameric ion channels typically composed of two essential GluN1 subunits and two regulatory GluN2 subunits (GluN2A-D) [2]. The PVN exhibits significant expression of NMDAR subunits, with receptors distributed at both presynaptic and postsynaptic sites [2]. Neuronal plasticity mediated through changes in NMDAR subunit composition, localization, and function represents a key mechanism in the adaptation of PVN neuronal circuits to various physiological demands and pathological insults. Recent evidence has demonstrated that NMDAR dysregulation within PVN neurons contributes significantly to the development and maintenance of various conditions, including hypertension, heart failure, and stress-related pathologies [3] [4] [5].
This compound (also known as ERB-041) is a highly selective estrogen receptor β agonist with greater than 200-fold selectivity for ERβ over ERα receptors. This specificity profile makes it an invaluable research tool for investigating ERβ-mediated physiology without confounding ERα activation. Estrogen receptor β is predominantly expressed in the paraventricular nucleus of the hypothalamus, where it exerts significant modulatory effects on neuronal excitability and synaptic plasticity [6].
The primary mechanism through which this compound influences NMDAR signaling involves ERβ-mediated modulation of receptor function and expression. Research has demonstrated that ERβ activation can:
The functional consequence of this compound-mediated ERβ activation is a normalization of exaggerated NMDAR activity in disease states without completely abolishing physiological glutamate signaling, representing a potential therapeutic advantage over direct NMDAR antagonists.
Table 1: Experimental Evidence for NMDAR Involvement in PVN Pathophysiology
| Experimental Model | Key Findings Related to NMDAR | Functional Consequences | Citation |
|---|---|---|---|
| Chronic Unpredictable Mild Stress (CUMS) | ↑ GluN1 expression in PVN; ↑ NMDA-elicited currents in PVN-CRH neurons | HPA axis hyperactivity; Elevated corticosterone | [2] |
| Angiotensin II-induced Hypertension | ↑ Plasma membrane GluN1 in PVN dendrites; Enhanced NMDAR-dependent signaling | Increased blood pressure; Sympathetic hyperactivity | [3] |
| Heart Failure Model | ↑ NMDA NR1 subunit mRNA and protein in PVN; Potentiated RSND response to NMDA | Elevated sympathetic drive; Increased renal nerve activity | [4] |
| Anxiety Model (CUMS) | Upregulation of α2δ-1–NMDAR1 complex in PVN | Sympathetic hyperactivity; Increased stellate ganglion nerve activity | [5] |
| Peri-menopause Model (AOF) | Heightened NMDAR signaling in ERβ PVN neurons; Reversed by ERβ agonists | Hypertension susceptibility in females | [6] |
Table 2: Quantitative Changes in NMDAR Function and Expression in PVN Pathologies
| Parameter Measured | Control Values | Disease State Values | Change | Experimental Model |
|---|---|---|---|---|
| GluN1 Protein in PVN | Baseline expression | ~40-60% increase | Significant ↑ | Heart Failure [4] |
| NMDA-elicited Currents | Baseline amplitude | ~30-50% larger | Significant ↑ | CUMS [2] |
| mEPSC Frequency | ~1.5-2.5 Hz | ~3.0-4.0 Hz | ~60-100% ↑ | CUMS [2] |
| Firing Rate of PVN Neurons | 2.7 ± 0.3 spikes/s | 8.7 ± 0.8 spikes/s | ~220% ↑ | Heart Failure [7] |
| BP Response to PVN NMDA | Dose-dependent increase | 27 ± 7% potentiation | Significant ↑ | Heart Failure [4] |
Purpose: To assess NMDAR-mediated currents and this compound effects on PVN neuron excitability.
Materials:
Procedure:
Purpose: To investigate this compound effects on stress-induced NMDAR plasticity in PVN.
Materials:
Purpose: To determine this compound effects on NMDAR-mediated cardiovascular responses.
Materials:
Procedure:
Purpose: To quantify this compound effects on NMDAR expression and distribution in PVN.
Materials:
Procedure:
Figure 1: NMDAR Signaling Pathway in PVN Neurons and this compound Modulation. This diagram illustrates the key signaling events in PVN neurons leading to sympathetic hyperactivity. This compound acts through ERβ receptors to inhibit NMDAR function and downstream pathways. Abbreviations: Glu, glutamate; NMDAR, N-methyl-D-aspartate receptor; nNOS, neuronal nitric oxide synthase; NO, nitric oxide; ROS, reactive oxygen species; ERβ, estrogen receptor beta.
Figure 2: Comprehensive Experimental Workflow for Investigating this compound Effects on PVN NMDAR Signaling. This workflow outlines the key steps in evaluating this compound's therapeutic potential, integrating physiological, electrophysiological, and molecular approaches. Abbreviations: CUMS, chronic unpredictable mild stress; AngII, angiotensin II; BP, blood pressure; HR, heart rate; RSNA, renal sympathetic nerve activity; IHC, immunohistochemistry.
Table 3: Troubleshooting Guide for this compound-NMDAR Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| High variability in NMDAR currents | Inconsistent slice quality; Unstable recordings | Standardize slice preparation protocol; Use only slices with clear nuclear boundaries; Monitor series resistance throughout recording |
| No this compound effect observed | Incorrect concentration; Insufficient exposure time | Validate drug solubility and stability; Extend pre-incubation time; Verify ERβ expression in model system |
| Non-specific cardiovascular effects | Drug diffusion to adjacent regions; Systemic absorption | Verify injection placement with dyes; Use minimal injection volumes (≤200 nL); Include appropriate vehicle controls |
| Inconsistent molecular results | Incomplete PVN dissection; Protein degradation | Use punch technique for precise PVN isolation; Add protease/phosphatase inhibitors; Normalize to appropriate housekeeping genes |
The investigation of This compound as a modulator of NMDAR signaling in the hypothalamic PVN represents a promising approach for understanding and potentially treating conditions characterized by sympathetic hyperactivity. The experimental protocols outlined in this document provide comprehensive methodologies for evaluating the effects of this ERβ-selective agonist across multiple levels of analysis, from molecular mechanisms to integrated physiological function.
Future research directions should include:
The methodological framework presented here offers researchers a solid foundation for conducting rigorous investigations into this compound-NMDAR interactions in the PVN, potentially contributing to the development of novel therapeutic strategies for hypertension, heart failure, and stress-related disorders.
Reactive oxygen species (ROS) are highly reactive oxygen-derived molecules that play a dual role in biological systems. At low concentrations, they are involved in crucial cell signaling pathways (redox signaling), but at high concentrations, they can cause significant oxidative damage to cellular components, contributing to various pathologies and the mechanism of action of some drugs. The primary ROS include superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), the hydroxyl radical (HO•), singlet oxygen (¹O₂), and the carbonate radical (CO₃•⁻). Accurate measurement of these species is therefore critical in biological, pharmaceutical, and environmental research [1] [2] [3].
The following table summarizes the key methods for detecting the major ROS, including the typical observable signal and the limit of detection (LOD) where available.
Table 1: Direct and Indirect Methods for ROS Detection
| ROS Species | Detection Method | Nature of Observable | Limit of Detection (LOD) | Key Application Notes |
|---|---|---|---|---|
Superoxide (O₂•⁻) |
Spectrophotometry (NBT reduction) | Absorbance (Formazan product) | Not specified | Classical method; can be complicated by other reductants [2]. |
| Fluorescence (Hydroethidine) | Fluorescence (Ethidium) | Not specified | Widely used; critical evaluation is required as it can be non-specific [2]. | |
| Chemiluminescence (Lucigenin) | Light Emission | Not specified | Sensitive; but enzymatic reduction of lucigenin can decrease signal [2]. | |
| Electron Spin Resonance (ESR) | Spectrum (Spin adduct) | Direct identification | Considered a direct method for radical identification [1]. | |
Hydrogen Peroxide (H₂O₂) |
Spectrophotometry (DPD) | Absorbance | Simple, for low concentrations [2]. | Peroxidase-catalyzed oxidation [2]. |
| Spectrophotometry (FOX Method) | Absorbance | ~1 µM | Simple and direct [2]. | |
| Chemiluminescence (Luminol) | Light Emission | Not specified | Highly sensitive [1]. | |
Hydroxyl Radical (HO•) |
Spectrophotometry (deoxyribose) | Absorbance (TBARS) | Not specified | Measures degradation products [2]. |
| Fluorescence (Terephthalate) | Fluorescence (Hydroxyterephthalate) | Not specified | A highly specific probe [2]. | |
| ESR (DMPO spin trap) | Spectrum (DMPO-OH adduct) | Direct identification | Direct detection and identification of the radical [1] [2]. | |
Singlet Oxygen (¹O₂) |
Spectrophotometry (RUB) | Absorbance (RUB bleaching) | Not specified | Uses a water-soluble rubrene derivative [2]. |
| Luminescence (1270 nm emission) | Near-IR Luminescence | Direct detection | Direct method measuring its intrinsic phosphorescence [2]. | |
| Chemiluminescence | Light Emission (Dioxetane) | Not specified | Trapping molecule reacts to form a light-emitting intermediate [2]. |
This method is based on the peroxidase-catalyzed oxidation of N,N-Diethyl-p-Phenylenediamine (DPD), resulting in a colored product that can be measured spectrophotometrically [2].
Reagent Preparation:
H₂O₂ Standard: Prepare a series of diluted H₂O₂ standards from a stock solution of known concentration (e.g., 30%) for generating a calibration curve.Experimental Procedure:
H₂O₂, replaced with water or buffer).Data Analysis:
H₂O₂ standards against their concentration.H₂O₂ concentration in unknown samples.Hydroethidine (HE), also known as dihydroethidium, is a cell-permeable fluorogenic probe that is oxidized by O₂•⁻ to a fluorescent ethidium product, which intercalates into DNA, amplifying its signal [2].
Reagent Preparation:
Cell-Based Staining Procedure:
Data Analysis and Notes:
O₂•⁻ production.O₂•⁻ or to perform HPLC analysis to separate and quantify the specific oxidation products (2-hydroxyethidium) for definitive confirmation [2].This protocol measures H₂O₂ production by isolated mitochondria, which is a reflection of the dismutation of primarily O₂•⁻ generated by the electron transport chain [3].
Reagent Preparation:
Experimental Procedure:
O₂•⁻ production from complex I.O₂•⁻ production from complex III.Data Analysis:
H₂O₂ production (pmol/min/mg protein) using a standard curve generated with known concentrations of H₂O₂.The following diagrams, generated using Graphviz's DOT language, illustrate the core concepts of mitochondrial ROS production and a generalized workflow for selecting a detection method.
This diagram outlines the primary sites and conditions for O₂•⁻ production within the mitochondrial electron transport chain, a major cellular source of ROS [3].
Diagram Title: Primary Mitochondrial Superoxide Production Sites
This flowchart provides a logical decision process for selecting an appropriate ROS detection method based on research goals and practical constraints.
Diagram Title: Decision Workflow for Selecting ROS Detection Method
No single method is perfect for all ROS measurement scenarios. The choice of method depends heavily on the specific ROS of interest, the required sensitivity and specificity, the biological system (e.g., cell culture, isolated organelles, bodily fluids), and the available instrumentation. It is highly recommended to use more than one complementary method to confirm findings [1]. For instance, a simple, sensitive fluorescent probe can be used for initial screening, followed by a more specific technique like ESR or HPLC-based product analysis for validation.
When applying these methods to investigate a specific compound like this compound, researchers should design their experiments to include appropriate controls (e.g., vehicle controls, ROS scavengers like PEG-SOD or catalase, and pathway-specific inhibitors) to conclusively attribute any changes in ROS levels to the compound's activity.
Prinaberel (ERB-041) is a highly selective estrogen receptor beta (ERβ) agonist with demonstrated potency in preclinical models of inflammation and cancer. With a molecular weight of 271.24 g/mol and purity exceeding 98%, this compound exhibits specific binding affinity for ERβ over estrogen receptor alpha (ERα), enabling targeted investigation of ERβ-mediated signaling pathways without the complications of ERα cross-activation. The chemical structure of this compound features a distinctive bicyclic arrangement with fluorine and hydroxyl substitutions that contribute to its receptor selectivity and metabolic stability. Research indicates that this compound modulates several critical signaling cascades, including the Wnt/β-catenin pathway, which plays fundamental roles in cell proliferation, differentiation, and tissue homeostasis [1] [2].
The Wnt/β-catenin signaling pathway represents an evolutionarily conserved system that governs essential biological processes during embryonic development and maintains tissue homeostasis in adults. This pathway comprises a sophisticated network of extracellular ligands, transmembrane receptors, intracellular transducers, and nuclear transcription factors. The canonical Wnt pathway activates when Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors on the cell surface, initiating an intracellular signaling cascade that prevents the phosphorylation and degradation of β-catenin. In the absence of Wnt signaling, β-catenin forms part of a "destruction complex" consisting of AXIN, APC, CK1α, and GSK-3β, which phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. Upon pathway activation, this destruction complex is disrupted, allowing β-catenin accumulation and subsequent nuclear translocation, where it partners with TCF/LEF transcription factors to regulate target gene expression [3] [4].
Dysregulation of Wnt/β-catenin signaling is implicated in numerous pathological conditions, particularly cancer. Aberrant activation of this pathway occurs in most colorectal cancers and frequently appears in various other malignancies, including renal, breast, and prostate cancers. The pathological activation typically stems from mutations in key pathway components such as APC, AXIN, or β-catenin itself, or from elevated expression of Wnt ligands or receptors. This dysregulation drives uncontrolled cell proliferation, epithelial-mesenchymal transition (EMT), cancer stem cell maintenance, and therapy resistance, making the Wnt/β-catenin pathway an attractive therapeutic target for cancer treatment [3] [5] [4]. This compound has emerged as a valuable research tool for investigating the cross-talk between ERβ signaling and Wnt/β-catenin pathway in various cancer models, potentially offering new avenues for therapeutic intervention.
Table 1: Core Components of Wnt/β-Catenin Signaling Pathway
| Component Category | Key Elements | Primary Functions |
|---|---|---|
| Extracellular Regulators | Wnt ligands (Wnt1, Wnt2, Wnt3, Wnt3a), sFRPs, WIF, R-spondins | Pathway activation/inhibition, ligand-receptor interaction modulation |
| Membrane Receptors | Frizzled (Fzd) family, LRP5/6 co-receptors | Wnt ligand recognition, signal initiation and transduction |
| Intracellular Transducers | DVL, AXIN, APC, GSK-3β, CK1α | β-catenin phosphorylation, degradation complex formation |
| Nuclear Effectors | β-catenin, TCF/LEF transcription factors | Target gene transcription regulation (c-Myc, Cyclin D1, etc.) |
This compound exerts its effects through specific activation of ERβ, which is expressed in various tissues including the colorectal epithelium, prostate, and breast. Activation of ERβ by this compound initiates a cascade of genomic and non-genomic events that ultimately modulate Wnt/β-catenin signaling activity. Mechanistic studies reveal that this compound treatment downregulates CXCR4 expression, a chemokine receptor critically involved in cancer cell invasion and metastasis. The CXCR4/SDF-1 axis plays a pivotal role in tumor progression, and its suppression through ERβ activation represents one mechanism through which this compound may exert anti-tumor effects. Additionally, this compound treatment influences the expression of adhesion molecules, including upregulation of E-cadherin and modulation of β-catenin localization at the cell membrane, promoting stronger cell-cell adhesion and potentially reducing metastatic potential [2].
Research demonstrates that ERβ activation by selective agonists like this compound modulates β-catenin transcriptional activity in cancer models. In prostate cancer cells, this compound treatment promotes the redistribution of β-catenin to the cell membrane, where it associates with E-cadherin in adherens junctions, thereby reducing its nuclear availability and suppressing TCF/LEF-mediated transcription. This mechanism effectively counteracts the oncogenic functions of β-catenin without directly affecting its protein stability or phosphorylation status. Furthermore, this compound has been shown to influence the expression of β-catenin target genes, including c-Myc and Cyclin D1, which are critical regulators of cell cycle progression and proliferation. These findings establish a direct molecular link between ERβ activation and modulation of Wnt/β-catenin signaling, positioning this compound as a valuable chemical probe for dissecting this regulatory network in physiological and pathological contexts [2].
Experimental evidence from multiple studies supports the functional significance of this compound-mediated modulation of Wnt/β-catenin signaling in cancer models. In colorectal cancer systems, this compound treatment significantly inhibits proliferation and enhances apoptosis through mechanisms involving altered β-catenin subcellular localization. Similar effects have been observed in prostate cancer models, where this compound administration reduces cell migration and invasion capabilities, correlating with decreased expression of mesenchymal markers and increased epithelial differentiation. These phenotypic changes are consistent with the observed molecular alterations in Wnt/β-catenin signaling components and downstream targets [2].
The therapeutic potential of this compound is further supported by studies combining it with conventional chemotherapeutic agents, where synergistic effects on cancer cell growth inhibition have been observed. This suggests that targeting ERβ may sensitize certain cancer cells to established treatments, possibly through modulation of survival pathways interconnected with Wnt/β-catenin signaling. It is important to note that the effects of this compound appear to be context-dependent, varying according to cancer type, cellular background, and mutational status of key pathway components. For instance, the presence of specific APC or β-catenin mutations may influence the responsiveness to this compound treatment, highlighting the need for comprehensive molecular characterization in experimental systems [2].
Table 2: Experimental Findings of this compound in Cancer Models
| Cancer Model | Observed Effects | Molecular Changes | Functional Outcomes |
|---|---|---|---|
| Colorectal Cancer | Reduced proliferation, Enhanced apoptosis | Membrane redistribution of β-catenin, Downregulation of c-Myc | Decreased tumor growth, Increased sensitivity to chemotherapy |
| Prostate Cancer | Inhibited migration, Reduced invasion | Increased E-cadherin expression, Downregulation of N-cadherin | Suppression of metastatic potential, Enhanced cell adhesion |
| Breast Cancer | Context-dependent effects | Modulation of integrin expression, Altered ERβ target genes | Variable proliferation responses, Potential combination therapy benefits |
Liquid chromatography coupled to multiple reaction monitoring mass spectrometry (LC-MRM) provides a highly specific and sensitive method for quantifying components of the Wnt/β-catenin signaling pathway in cellular models and clinical specimens. This mass spectrometry-based approach enables targeted detection and precise quantification of proteins without requiring specific antibodies, making it particularly valuable for studying proteins with limited commercial antibody availability or questionable specificity. The protocol outlined below has been optimized for analysis of β-catenin and associated pathway components in colon cancer cell lines and tissue specimens [6].
Sample Preparation:
LC-MRM Analysis:
Data Processing:
Immunoblotting (Western Blotting) provides a complementary approach for assessing changes in protein expression, modification, and subcellular localization following this compound treatment. This method is particularly useful for evaluating β-catenin phosphorylation status, nuclear translocation, and expression of downstream target genes.
Sample Preparation and Electrophoresis:
Immunodetection:
Immunofluorescence:
Effective data analysis begins with appropriate processing and normalization of raw quantitative data. For LC-MRM results, peak areas for target peptides should be normalized to their corresponding heavy internal standards to account for variations in sample preparation and instrument performance. Subsequently, normalized values should be compared across experimental groups, with statistical significance determined using appropriate tests (e.g., Student's t-test for two groups, ANOVA for multiple groups). For immunoblotting data, densitometric analysis of protein bands should be performed, with target protein levels normalized to loading controls. This compound-induced changes in protein expression or modification should be reported as fold-changes relative to vehicle-treated controls [6].
When interpreting data from this compound experiments, it is essential to consider the cellular context, including the expression levels of ERβ and the mutational status of key Wnt pathway components. Cells with activating mutations in β-catenin or inactivating mutations in APC may respond differently to this compound compared to cells with intact pathway regulation. Furthermore, the duration and concentration of this compound treatment can significantly influence outcomes, with acute exposure potentially yielding different effects than chronic treatment. Researchers should also assess potential off-target effects by including appropriate controls, such as ERβ-negative cells or co-treatment with ERβ antagonists [2].
The limit of detection for LC-MRM assays typically ranges from attomole to femtomole levels for target peptides, allowing quantification of low-abundance signaling proteins in minimal sample amounts (compatible with 50,000-100,000 cells). Assay reproducibility should be evaluated using biological and technical replicates, with coefficients of variation generally <15% for well-optimized assays. For immunoblotting, the linear range of detection should be established for each antibody to ensure quantitative accuracy, with sample loads adjusted to fall within this range [6].
When implementing these protocols specifically for this compound studies, researchers should note that ERβ activation may induce relatively subtle changes in Wnt pathway components compared to direct pathway inhibitors. Therefore, assay sensitivity and precision are critical for detecting biologically significant alterations. Additionally, the timing of endpoint analyses should be optimized based on the kinetics of this compound action, which may involve both rapid non-genomic effects and slower genomic responses. Including multiple time points in initial experiments can help capture the dynamic nature of pathway modulation by this compound [2].
The experimental approaches described in this document enable comprehensive investigation of This compound-mediated modulation of Wnt/β-catenin signaling in diverse research contexts. These applications span from basic mechanism elucidation to preclinical drug development, providing valuable insights for researchers and clinical scientists. Key research applications include:
The therapeutic implications of this compound-mediated Wnt/β-catenin modulation are particularly relevant for cancer types characterized by pathway dysregulation. Preclinical evidence suggests potential applications in colorectal, prostate, and breast cancers, where this compound may suppress tumor growth and progression through mechanisms involving inhibition of β-catenin transcriptional activity. Additionally, the ability of this compound to modulate cancer cell adhesion and migration suggests potential utility in suppressing metastatic dissemination. However, it is important to note that the clinical translation of this compound and similar ERβ-targeting agents remains at an early stage, with ongoing research needed to fully establish their therapeutic potential and optimal implementation strategies [2].
The PI3K/AKT/mTOR (PAM) pathway is a highly conserved signal transduction network that is fundamental to regulating cell survival, growth, and proliferation [1]. Due to its frequent dysregulation in human cancers, it is a major target for anticancer drug discovery [2] [3] [1].
The canonical pathway activation begins with growth factors binding to Receptor Tyrosine Kinases (RTKs) or G-Protein Coupled Receptors (GPCRs). This activates PI3K, which phosphorylates PIP₂ to generate the second messenger PIP₃. PIP₃ recruits AKT to the plasma membrane, where it is fully activated by phosphorylation at Thr308 by PDK1 and at Ser473 by mTORC2. Once active, AKT phosphorylates numerous downstream effectors, including mTOR, to drive oncogenic processes [3] [1]. A key negative regulator of this pathway is the tumor suppressor PTEN, which dephosphorylates PIP₃ back to PIP₂ [1].
The following diagram illustrates this core signaling cascade and the points of inhibition for major drug classes:
To comprehensively evaluate a compound like Prinaberel, a multi-faceted approach using the following assays is recommended. The table below summarizes key experiments for assessing target engagement, pathway modulation, and phenotypic effects.
| Assay Category | Specific Assay | Key Measured Parameters | Significance |
|---|---|---|---|
| Target Engagement | NanoBRET Target Engagement [4] | Dissociation constant (Kd), inhibition constant (Ki) | Quantifies direct, isoform-selective binding to AKT in live cells. |
| Pathway Activity | Homogeneous Time-Resolved Fluorescence (HTRF) [2] | IC50 for PI3K enzyme activity | Measures direct inhibition of PI3K lipid kinase activity. |
| Western Blot / RPPA [5] [6] | pAKT (S473, T308), pS6, p4EBP1, total protein levels | Confirms on-target effect by assessing phosphorylation of AKT and its downstream effectors. | |
| Phenotypic Effects | Cell Viability/Proliferation [6] | IC50 (half-maximal inhibitory concentration) | Determines anti-proliferative effect across cell lines. |
| Colony Formation [6] | Number and size of colonies | Measures long-term clonogenic survival. | |
| 3D Spheroid Formation [6] | Spheroid volume and integrity | Evaluates efficacy in a more physiologically relevant model. | |
| Mechanism of Action | Comet Assay / γ-H2AX Staining [6] | DNA tail moment, γ-H2AX foci | Detects DNA damage, often associated with synergistic drug combinations. |
| Apoptosis Assay [6] | Cleaved Caspase-3 levels | Quantifies induction of programmed cell death. |
This live-cell assay quantitatively measures the binding of test inhibitors to different AKT isoforms and conformational states [4].
This biochemical assay directly measures a compound's ability to inhibit PI3K's lipid kinase activity [2].
This protocol assesses the functional consequence of target engagement by measuring changes in pathway phosphorylation [5] [6].
When profiling a new compound, it is crucial to account for the complexity of the pathway and common resistance mechanisms.
I hope these detailed application notes and protocols provide a robust foundation for your research on this compound. Should you require further clarification on any specific methodology, please feel free to ask.
The table below summarizes the core in vitro and in vivo assays used to evaluate anti-angiogenic drug activity, based on current scientific literature [1] [2] [3].
| Assay Type | Assay Name | Key Measured Parameters | Experimental Models Used |
|---|---|---|---|
| In Vitro | Endothelial Cell Tube Formation [1] [3] | Tube area, total tube length, number of meshes/loops, number of branches/nodes [2]. | HUVECs, other primary endothelial cells (HAEC, HPAEC) [2]. |
| In Vitro | Endothelial Cell Migration [1] | Migration distance (wound healing), number of migrated cells (Transwell) [3]. | HUVECs. |
| In Vitro | Endothelial Cell Invasion | Number of invaded cells. | HUVECs. |
| In Vitro | Cell Proliferation [3] | Absorbance (OD) values over time. | HUVECs, cancer cell lines. |
| In Vivo | Zebrafish Angiogenesis Model [1] [3] | Intersegmental vessel (ISV) formation, dorsal longitudinal anastomotic vessel (DLAV) formation, subintestinal vessel (SIV) complexity [1]. | Transgenic Tg(fli1:EGFP) zebrafish embryos. |
| In Vivo | Mouse Xenograft Model [1] | Tumor volume & weight, microvessel density (MVD) in tumor sections. | Immunodeficient mice (e.g., nude mice) injected with cancer cells. |
| In Vivo | Matrigel Plug Assay [1] | Hemoglobin content, immunostaining for endothelial cell markers (CD31) in dissected plugs. | Mice (e.g., C57BL/6). |
| Ex Vivo | Rat Aortic Ring Assay [1] | Number and length of microvessel sprouts from the aortic ring. | Aorta isolated from rats (e.g., Sprague Dawley). |
Here are step-by-step methodologies for key assays, adapted from the search results to reflect general best practices.
This assay mimics the formation of capillary-like structures in vitro and is a gold standard for assessing angiogenic potential [2].
Principle: Endothelial cells are seeded on a basement membrane extract (e.g., Matrigel). Upon contact with this matrix, they differentiate, migrate, and align to form three-dimensional tube-like structures.
Workflow Diagram:
Detailed Steps:
Zebrafish embryos are a powerful vertebrate model for visualizing and quantifying angiogenesis in real-time [1] [3].
Principle: Transgenic zebrafish embryos with fluorescent endothelial cells (e.g., Tg(fli1:EGFP)) are treated with the drug. The development of specific vascular structures, like intersegmental vessels (ISVs), is then observed and measured.
Workflow Diagram:
Detailed Steps:
Understanding the signaling pathways affected by an angiogenesis inhibitor is crucial. Western blotting is a key technique for this [1] [3].
The following diagram illustrates the logical relationship and sequence for a comprehensive study on angiogenesis inhibition.
The table below consolidates the key quantitative data available for this compound.
| Property | Value | Notes / Experimental Context |
|---|---|---|
| IC₅₀ (Human ERβ) | 5.4 nM | In vitro assay [1] |
| IC₅₀ (Rat ERβ) | 3.1 nM | In vitro assay [1] |
| IC₅₀ (Mouse ERβ) | 3.7 nM | In vitro assay [1] |
| Selectivity (ERβ vs. ERα) | >200-fold | IC₅₀ for human ERα is 1200 nM [1] |
| Molecular Weight | 271.24 g/mol | [1] |
| CAS Number | 524684-52-4 | [2] [1] |
| In Vivo Dosing (Preclinical) | 2 mg/mouse (topical) | Study in SKH-1 hairless mice for skin cancer chemoprevention; administered in 200µL ethanol [1] |
| Solubility (DMSO) | ≥ 40 mg/mL (147.47 mM) | [1] |
Since human dosing data is unavailable, the following protocols are derived from general preclinical research practices for selective ERβ agonists, based on the methodologies found in the search results.
This protocol outlines a general approach for confirming the potency and selectivity of an ERβ agonist like this compound in cell-based systems.
This protocol describes a general framework for systemic administration in rodent models, based on studies with the ERβ agonist DPN [3].
The diagram below outlines a logical workflow for developing a dosing regimen for an investigational drug like this compound, from basic research to clinical application.
Figure 1. A conceptual workflow for developing a dosing regimen from discovery to clinic.
The absence of a defined dosing regimen for this compound highlights its status as a research tool. Future work should focus on:
When facing poor solubility, a structured troubleshooting process is essential. The flowchart below outlines the key investigative steps and technology options.
This systematic approach begins with thorough API characterization to determine the root cause of poor solubility, which guides the selection of the most appropriate enabling technologies for experimental investigation [1].
The following table summarizes the primary technologies used to enhance the solubility and bioavailability of poorly soluble compounds.
| Technology | Mechanism of Action | Key Advantages | Key Challenges & Considerations |
|---|---|---|---|
| Amorphous Solid Dispersions (ASD) [2] [1] | Converts API to amorphous state in polymer matrix; increases energy & dissolution. | Broad applicability, significant solubility increase, IP potential. | Physical stability (recrystallization), poor flow (spray-dried), requires polymer "parachute" for in vivo performance. |
| Nanocrystals [1] | Reduces particle size to nanoscale; increases surface area & dissolution rate. | 100% API (high drug load), good physical stability. | Needs stabilizers/surfactants, potential complexity in formulation. |
| Lipid-Based Drug Delivery Systems (LBDDS) [1] | Dissolves/suspends API in lipids; enhances solubilization & permeability. | Adaptable platform, can enhance permeation. | Complex development due to numerous excipient options. |
| Salt Formation [1] | Modifies pH-dependent solubility via ionizable groups. | Well-established, can significantly enhance solubility. | Precipitation in GI tract due to pH change, common ion effect (e.g., HCl salts). |
| Co-crystals [1] | Forms new crystal with co-former; reduces lattice energy & increases solubility. | Applicable to non-ionizable APIs, improved physicochemical properties. | Requires "parachute" to maintain supersaturation in vivo. |
| Alternative Solvents [3] [4] | Uses non-traditional solvents (e.g., Deep Eutectic Solvents) to dissolve API directly. | Potential for high solubility, can be tailored, some are bio-based & low-toxicity. | Early stage of adoption for pharmaceuticals, requires extensive safety data. |
This protocol is for rapidly screening the solubility of this compound in various alternative solvents [4].
Objective: To identify potential Deep Eutectic Solvents (DES) that significantly improve this compound's solubility compared to conventional solvents.
Materials:
Method:
Evaluation: Compare the solubility (mg/mL) of this compound across the different DES and conventional solvents. DES that show a several-fold increase in solubility can be selected for further studies.
This protocol outlines the method for producing an ASD using spray drying, a common technique for generating amorphous formulations [2] [1].
Objective: To produce an amorphous solid dispersion of this compound to enhance its dissolution rate and apparent solubility.
Materials:
Method:
Evaluation:
Purification of compounds with solubility issues can be challenging. Here are solutions to common problems.
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Separation / Bands Tailing | Flow rate too fast | Adjust stopcock to achieve an optimal flow rate. Too fast a rate doesn't allow for equilibration, causing tailing [5]. |
| Sample Won't Dissolve in Eluent | Poor solubility in the initial mobile phase | Use the dry-loading method: Dissolve sample in a strong solvent, adsorb onto dry silica, evaporate to dryness, and add the dry powder to the top of the pre-equilibrated column [5]. |
| Compound Decomposition on Silica | Instability of the API on the stationary phase | Postpone purification until a later synthetic step, or use an alternative stationary phase like alumina. 2D TLC can be used to diagnose on-silica instability [5]. |
While specific data on this compound was not located, the general principles and techniques for solving solubility issues are well-established. Your investigation should focus on:
Q1: What are the optimal long-term storage conditions for this compound in DMSO?
For long-term stability, store this compound as a DMSO stock solution at -20°C [1]. While one study suggests that most compounds in DMSO are stable for several weeks even at room temperature, the recommended -20°C storage is optimal for preserving activity over months or years [2] [1]. Aliquot the solution to minimize exposure to freeze-thaw cycles and atmospheric moisture.
Q2: How should I handle freeze-thaw cycles for DMSO stock solutions?
Multiple freeze-thaw cycles are generally well-tolerated by small molecules in DMSO [1]. One accelerated stability study found no significant compound loss after 11 freeze-thaw cycles [2]. For convenience, you can aliquot the stock solution for single-use samples.
Q3: What is the best practice for thawing a frozen DMSO stock solution?
Thaw frozen DMSO stocks gently. The recommended methods are:
Q4: My DMSO solution has frozen solid at a relatively warm temperature. Is this normal?
Yes, this is a normal physical property of DMSO. DMSO has a relatively high freezing point of about 18.5 °C (65.3 °F) [3]. Solidification does not indicate a loss of quality or potency. Thaw as described above, and the compound will retain its efficacy.
Q5: When I dilute my DMSO stock into an aqueous buffer, a precipitate forms. How can I resolve this?
Precipitation upon dilution is a common issue. You can try the following steps to re-dissolve the precipitate:
Q6: Does the container material matter for storing DMSO solutions?
For most compounds, including those dissolved in DMSO, studies show no significant difference in recovery between glass and polypropylene (BPA-free plastic) containers over several months at room temperature [3] [2].
The table below summarizes key stability factors for compounds stored in DMSO, based on accelerated studies:
| Factor | Impact on Stability | Recommendation |
|---|---|---|
| Water | Higher cause of compound loss than oxygen [2] | Keep containers tightly sealed; use anhydrous DMSO; consider a desiccator for hygroscopic compounds [1]. |
| Oxygen | Less impactful than water [2] | Storing under an inert gas (e.g., nitrogen) may be beneficial for long-term storage. |
| Freeze/Thaw Cycles | No significant loss after 11 cycles [2] | Aliquot to minimize cycles despite good stability. |
| Container Material | No significant difference between glass and polypropylene [2] | Choose based on storage duration and handling needs [3]. |
You can verify the stability of your this compound sample under specific storage conditions using this LC/UV/MS-based protocol, adapted from general compound stability studies [2].
1. Sample Preparation:
2. Storage Conditions (Accelerated Study):
3. Analysis Time Points:
4. Concentration Analysis via LC/UV/MS:
The workflow for this stability testing protocol is as follows:
The table below summarizes the core activity data for this compound, which is essential for establishing a starting point for your in vitro experiments [1].
| Parameter | Value | Notes |
|---|---|---|
| IC₅₀ for hERβ | 5.4 nM | Human Estrogen Receptor Beta |
| IC₅₀ for rat ERβ | 3.1 nM | |
| IC₅₀ for mouse ERβ | 3.7 nM | |
| IC₅₀ for hERα | 1200 nM | Human Estrogen Receptor Alpha |
| Selectivity (ERβ/ERα) | >200-fold | |
| Commonly Tested In Vitro Concentrations | 0.01 μM - 60 μM | A wide range is used; lower end for receptor studies, higher for functional assays. |
Here are methodologies for key assays involving this compound, as cited in the literature. You can adapt these protocols for your own work.
This protocol is used to assess the inhibitory effects of this compound on cancer cell lines [1].
This protocol is used to investigate changes in protein expression and signaling pathways induced by this compound [1].
The search results highlight several factors that are crucial for experimental success but lack detailed troubleshooting steps.
The search results indicate that this compound exerts some of its effects by dampening the WNT/β-catenin signaling pathway [1]. The following diagram illustrates this core mechanism.
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₀FNO₃ [1] |
| Molecular Weight | 271.247 g·mol⁻¹ [1] |
| CAS Number | 524684-52-4 [2] [3] [1] |
| Mechanism of Action | Potent and selective Estrogen Receptor Beta (ERβ) agonist [2] [4] [1] |
| Primary Targets | Estrogen receptor beta; Nuclear receptor coactivator 1 [3] |
| Parameter | Value | Notes | Source |
|---|---|---|---|
| IC₅₀ (Human ERβ) | 5.4 nM | [2] | |
| IC₅₀ (Mouse ERβ) | 3.7 nM | [2] | |
| IC₅₀ (Rat ERβ) | 3.1 nM | [2] | |
| Selectivity (ERβ over ERα) | >200-fold | Based on IC₅₀ values | [2] |
| In Vitro Solubility | ≥ 40 mg/mL in DMSO | 147.47 mM; hygroscopic DMSO has impact | [2] |
The following table summarizes a key animal study demonstrating this compound's chemopreventive effects. This can serve as a reference for your own in vivo experimental design.
| Study Element | Details |
|---|---|
| Animal Model | SKH-1 hairless female mice [2] |
| Dosage | 2 mg/mouse [2] |
| Formulation | In 200 µL ethanol [2] |
| Administration | Topically, 30 minutes prior to UVB irradiation [2] |
| Treatment Duration | 30 weeks [2] |
| Key Result | Suppressed development of UVB-induced squamous cell carcinoma [2] |
Since direct half-life extension strategies for this compound are not documented, you may need to explore general principles of small-molecule optimization. Here is a conceptual workflow that could guide your research, based on established medicinal chemistry approaches.
The core challenge in working with estrogen receptors is achieving selective activation of ERβ without activating ERα due to the high structural similarity between these receptor subtypes [1]. "Non-specific binding" in this context often manifests as off-target activity at ERα, which can lead to unwanted estrogenic side effects [1] [2].
A critical first step is to verify the species specificity of your experimental system. Recent research highlights that the ERβ subtype selectivity of compounds can differ significantly between humans and mice [1]. A compound showing excellent selectivity for human ERβ might potently activate murine ERα in preclinical models, confounding your results.
The table below summarizes key strategies to investigate and enhance Prinaberel's specificity for ERβ.
| Strategy | Experimental Method | Application & Key Parameters | Information Gained |
|---|---|---|---|
| Binding Assay | Cell-free competitive binding assays [1] | Test displacement of a labeled reference estrogen (e.g., 17-beta-estradiol) from purified human ERα and ERβ. | Direct measurement of binding affinity (IC50) for each receptor subtype. Calculates binding selectivity index (ERα IC50 / ERβ IC50). |
| Functional Assay | Cell-based transactivation (e.g., in HEK-293 cells) [1] | Transfert cells with human ERα or ERβ expression plasmids and an estrogen-responsive reporter gene (e.g., ERE-luciferase). | Measures functional EC50 and efficacy (% of max estradiol response) for each subtype. Calculates functional selectivity. |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) [3] | Treat intact cells (expressing ERβ) with this compound. Measure protein stability shift via Western Blot or MS. | Confirms direct target engagement of ERβ in a physiologically relevant cellular environment. |
| Structural Analysis | Computational Water Mapping (e.g., GCMC) [4] | Simulate water molecule networks in the binding pockets of ERα and ERβ. Analyze displacement energy. | Identifies "unhappy" waters for favorable displacement; explains subtle selectivity differences based on pocket solvation. |
This foundational protocol is adapted from studies on carborane-based ERβ selective agonists [1].
Cell-Free Binding Assay:
Cell-Based Transactivation Assay:
This method verifies that this compound binds to ERβ inside cells [3].
This experimental workflow can be visualized as the following process.
If experimental data shows insufficient selectivity, computational tools can guide structural optimization by analyzing the role of water molecules in the binding pocket.
Q1: Our in vitro data shows excellent ERβ selectivity, but in vivo mouse studies show strong uterotrophic effects (an ERα-driven effect). What could be wrong?
Q2: The functional activity of this compound is weaker than expected in our cellular models.
Q3: How can we rationally modify this compound to improve its ERβ selectivity?
FAQ 1: What are the primary cellular components that form the Blood-Brain Barrier? The BBB is a multicellular structure. Its core components are brain endothelial cells sealed by tight junctions, pericytes that regulate vessel stability and BBB-specific gene expression, and astrocytes whose end-feet encase the vessels and help maintain barrier function [1] [2] [3].
FAQ 2: Why is it so difficult for drugs to cross the BBB? The BBB excludes over 98% of small-molecule drugs and nearly all large-molecule therapeutics [1] [2]. This is due to physical tight junctions that prevent paracellular diffusion, high levels of efflux transporters (like P-glycoprotein) that pump drugs back into the bloodstream, and the barrier's selective permeability which generally only allows small (<400-600 Da), lipophilic molecules to passively diffuse [1] [3].
FAQ 3: What are the main strategic categories for enhancing BBB penetration? Strategies can be broadly classified into modifying the drug, modifying the barrier, and bypassing the barrier entirely. These include methods like chemical modification for passive diffusion, using carrier systems for receptor-mediated transcytosis, temporarily disrupting the BBB with physical forces, or employing direct administration routes [1] [2] [3].
The following table summarizes key strategies you can investigate for Prinaberel. Selecting the right approach depends on your compound's specific physicochemical properties and the target disease pathology [1] [2].
| Strategy | Mechanism of Action | Key Considerations & Potential Issues |
|---|---|---|
| Chemical Modification | Increases passive diffusion by optimizing lipophilicity and molecular size (often MW < 500 Da) [3] [4]. | High lipophilicity can increase off-target accumulation and side effects; may be susceptible to efflux pumps [1]. |
| Ligand Conjugation (Active Targeting) | Uses ligands (e.g., Angiopep-2, RGD peptides) to hijack Receptor-Mediated Transcytosis (RMT) systems on endothelial cells [2]. | Requires knowledge of highly expressed BBB receptors (e.g., LRP1, CD98hc); conjugation must not impair drug or ligand activity [2] [5]. |
| Nanoparticle Carriers | Encapsulates drugs in nanocarriers (liposomes, polymers) which can be surface-functionalized with targeting ligands [1]. | Complex manufacturing; potential immune response; requires rigorous characterization of stability and drug release profile [1]. |
| BBB Disruption (Physical) | Temporarily opens tight junctions using techniques like Focused Ultrasound (FUS) with microbubbles [3]. | Invasive; risk of allowing neurotoxic substances into the brain; requires precise control over location and duration [3]. |
| Intranasal Delivery | Bypasses the BBB completely by delivering drugs directly to the brain via the olfactory and trigeminal nerve pathways [1] [3]. | Limited to small-volume doses; inter-individual variability in anatomy; potential for nasal irritation [3]. |
Here are detailed methodologies for two prominent strategies based on the literature.
This protocol outlines the steps for evaluating the effectiveness of a targeted conjugate.
Objective: To assess whether conjugating this compound to a targeting ligand (e.g., Angiopep-2) enhances its transport across an in vitro BBB model via the LRP1 receptor [2].
Workflow:
Steps:
Before embarking on complex lab experiments, you can use in silico models to predict the BBB penetration potential of this compound or its modified analogs.
Objective: To predict the BBB penetration score of this compound and guide rational drug design using a machine learning model [6] [4].
Workflow:
Steps:
Unexpectedly low transport in the in vitro model:
Machine learning model gives low penetration score for this compound:
The following table outlines the fundamental differences between ERα and ERβ that can be exploited to achieve selective ligand binding.
| Feature | ERα (Estrogen Receptor Alpha) | ERβ (Estrogen Receptor Beta) | Implication for Selectivity |
|---|---|---|---|
| Key Residues in LBD | Leu384, Met421 [1] | Met336, Ile373 [1] | Creates subtle differences in hydrophobic interaction networks within the binding pocket [1]. |
| Binding Cavity Size | Larger and more flexible ligand-binding pocket [1] [2] | Smaller and narrower ligand-binding pocket [1] [2] | ERβ favors ligands with a slimmer, more rigid central scaffold [1]. |
| Overall LBD Identity | ~55% amino acid identity with ERβ [3] [2] | ~55% amino acid identity with ERα [3] [2] | Significant sequence diversity allows for differential co-regulator recruitment and functional outcomes [1] [4]. |
To confirm the selectivity of a compound like Prinaberel for ERβ, you can employ the following established experimental methodologies.
Q: My test compound shows good ERβ selectivity in binding assays but poor selectivity in cellular reporter assays. What could be the reason?
Q: I am getting high background activation in my reporter assay even in the absence of an agonist.
Q: Are there any specific controls I should include to validate my ERβ-selective compound?
To better visualize the experimental journey for confirming receptor selectivity, the following diagram outlines the key steps and decision points.
This compound is recognized in scientific databases as a selective estrogen receptor beta (ERβ) agonist [1]. This means it is designed to selectively activate the ERβ signaling pathway, which is a key target for therapeutic agents in various conditions. The chemical structure of this compound is documented as 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol [1].
Since specific data on this compound's metabolites is not available, the table below outlines the key components and stages of a standard metabolite interference investigation.
| Investigation Phase | Key Objectives & Considerations |
|---|---|
| Metabolite Identification | Identify this compound's major metabolites generated via in vitro systems (e.g., liver microsomes) or in vivo samples. Key techniques: LC-MS/MS. |
| Receptor Binding & Selectivity | Assess if identified metabolites bind to ERβ and determine their functional activity (agonist, antagonist, or neutral). Test selectivity against ERα and other related nuclear receptors to rule offtarget effects. |
| Functional Cell-Based Assays | Evaluate the ability of metabolites to modulate gene transcription via ERβ (e.g., luciferase reporter assays). Test for cytotoxicity or non-specific interference with assay systems. |
| Cross-Reactivity Screening | Screen metabolites against a panel of other receptors, enzymes, and transporters to identify potential off-target interactions that could confound experimental results. |
Here is a visual summary of the logical workflow for designing a metabolite interference study:
Based on the workflow above, here are detailed methodologies for the key experimental steps:
Metabolite Generation and Identification: Incubate this compound with liver microsomes (human or relevant species) fortified with NADPH. Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate, detect, and characterize the metabolites based on their mass fragmentation patterns [2].
Direct Receptor Binding Assays: Use competitive binding assays with recombinant human ERβ and ERα. Determine the half-maximal inhibitory concentration (IC₅₀) and dissociation constant (Kᵢ) for this compound and its metabolites to assess their binding affinity and selectivity for ERβ over ERα [2].
Functional Transactivation Assays: Transfert cells (e.g., HEK-293) with an ERβ expression plasmid and a luciferase reporter gene under the control of an estrogen response element (ERE). Measure the ability of this compound and its metabolites to induce luciferase activity, which reflects ERβ-mediated transcriptional activation [3] [4].
To find the specific data you need, I suggest the following:
Q: What are the common sources of experimental variability in dose-response assays, and how can they be minimized?
A: Variability in dose-response data can arise from biological, technical, and analytical sources. The table below summarizes key issues and recommended solutions.
| Source of Variability | Potential Causes | Corrective & Preventive Actions |
|---|---|---|
| Biological System | Cell line passage number, physiological state, contamination, species-specific receptor differences [1]. | Standardize cell culture protocols; authenticate cell lines regularly; be aware of species-specific pharmacology [1]. |
| Technical Execution | Inconsistent compound serial dilution, solvent vehicle effects, inaccurate cell plating/viability counts, inter-operator differences. | Use calibrated pipettes; include vehicle controls; automate repetitive steps where possible; implement experimental replicates [2]. |
| Data & Analytical Modeling | Fitting data with an inappropriate model, high uncertainty from few data points or no replicates, extrapolating IC50 beyond tested range [2]. | Use a flexible model that fits your curve shape; use probabilistic fitting to quantify uncertainty; ensure tested range adequately brackets the EC50/IC50 [2]. |
This protocol outlines a general method for generating robust dose-response curves in cell-based assays, incorporating best practices to manage variability.
1. Reagent and Plate Preparation
2. Compound Treatment and Incubation
3. Viability Readout and Data Collection
% Viability = (Sample - Blank) / (Vehicle Control - Blank) * 1004. Curve Fitting and Analysis
Even with careful execution, some uncertainty remains. It is critical to quantify and report this.
The following diagram illustrates the core workflow for generating and analyzing dose-response data, highlighting key steps to control variability.
Workflow for dose-response analysis, showing the path from experiment design to reporting, with key variability control points.
This compound is a well-characterized selective estrogen receptor beta (ERβ) agonist. The table below summarizes its key quantitative data.
| Property | Value | Notes |
|---|---|---|
| IC₅₀ (Human ERβ) | 5.4 nM | Half-maximal inhibitory concentration [1] |
| IC₅₀ (Rat ERβ) | 3.1 nM | Half-maximal inhibitory concentration [1] |
| IC₅₀ (Mouse ERβ) | 3.7 nM | Half-maximal inhibitory concentration [1] |
| Selectivity (ERβ vs. ERα) | >200-fold | IC₅₀ for human ERα is 1200 nM [1] |
| In Vitro Solubility (DMSO) | ≥ 40 mg/mL (147.47 mM) | Hygroscopic; use newly opened DMSO [1] |
| Molecular Weight | 271.24 g/mol | [1] |
| CAS Number | 524684-52-4 | [1] |
Reported Biological Effects:
While direct methods for this compound are not established, the following advanced platforms from nucleic acid delivery can inspire adaptation for small molecules.
The SORT methodology is a robust platform for achieving precise organ targeting. By incorporating a supplemental "SORT molecule" into standard LNPs, tissue tropism can be systematically controlled [2].
Core SORT Formulation Components:
Experimentally Validated SORT Formulations for mRNA Delivery:
| Target Organ | SORT Molecule | Molar Percentage (%) | Ionizable Lipid Example |
|---|---|---|---|
| Lungs | DOTAP (Cationic) | 50% | 4A3-SC8 or MC3 [2] |
| Spleen | 18PA (Anionic) | 10-30% | 4A3-SC8 or MC3 [2] |
| Liver | DODAP (Ionizable Cationic) | 20% | 4A3-SC8 [2] |
Protocol Outline: LNP Formulation via Pipette Mixing This is a common small-scale method suitable for initial experimentation [2].
This emerging strategy involves designing ionizable lipids that incorporate peptide sequences. These peptide-lipids can be engineered for organ-selective mRNA delivery to tissues like the lungs, liver, spleen, thymus, and bone, offering another adaptable platform [3].
Q: My in vivo results with this compound are inconsistent with in vitro data. What could be wrong? A: A critical factor to check is species specificity. The receptor pharmacology of ERβ agonists can vary significantly between species. A compound highly selective for human ERβ may have much lower selectivity for the mouse ortholog, leading to unexpected effects in preclinical models [4]. Always consult species-specific binding and functional data if available.
Q: How can I improve the solubility and stability of this compound for in vivo administration? A: For systemic (e.g., subcutaneous) administration in rodent studies, this compound has been successfully dissolved in DMSO and subsequently diluted in saline for injection [5]. A published vehicle recipe is:
Q: The LNP formulation I made has a low encapsulation efficiency for my drug. How can I improve it? A: Encapsulation efficiency is highly dependent on the mixing method and kinetics.
The following diagram outlines a logical workflow for developing and testing a tissue-targeted formulation, based on the SORT LNP methodology.
The diagram below summarizes the reported signaling pathway through which this compound exerts its effects in skin cancer models, based on the search results.
The core challenge in working with ERβ agonists like Prinaberel is achieving true functional selectivity. This is because the estrogen receptor subtypes ERα and ERβ have high sequence and structural homology [1]. The primary off-target risk is the unintended activation of ERα, which can lead to confounding experimental results or unwanted estrogenic side effects [1].
Key factors influencing selectivity, derived from studies on carborane-based ERβ agonists and general ER biology, are summarized in the table below.
| Factor | Description & Impact on Selectivity |
|---|---|
| Species Specificity | Drug-receptor interactions can differ across species. An agonist highly selective for human ERβ may show poor selectivity for the mouse ortholog, leading to misleading preclinical data [1]. |
| Tissue & Organ Context | Selectivity can vary between different tissues or brain regions due to local factors like receptor concentration or co-regulator proteins [2]. |
| Pharmacokinetics | Poor pharmacokinetic properties (e.g., rapid metabolism, low bioavailability) of an analog can limit its effective concentration in vivo, masking its true selectivity and efficacy [1]. |
| Dosage | Using excessively high concentrations of a selective agonist can increase the risk of saturating the intended ERβ target and binding to off-target ERα [1]. |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt to evaluate this compound.
This assay directly measures a compound's ability to bind to ERα and ERβ.
This test assesses whether binding to the receptor leads to functional, tissue-appropriate activation or inhibition.
This classic assay evaluates the estrogenic effect on the uterus, which is primarily mediated by ERα activation.
The relationship between these assays and the biological outcomes they measure can be visualized in the following workflow:
Q1: Our in vitro data shows this compound is highly selective for human ERβ, but our mouse model shows ERα-mediated side effects. Why? This is likely due to species-specific receptor pharmacology. The selectivity profile of a compound for human ERβ does not guarantee the same selectivity for mouse ERβ [1]. You must validate the selectivity of this compound specifically against the mouse ER orthologs used in your models.
Q2: How can we troubleshoot unexpected estrogenic effects in a specific brain region despite using a selective ERβ agonist? Estrogen receptor signaling is highly region-specific. A compound's action can differ between, for example, the basolateral amygdala (BLA) and other brain areas [2]. To troubleshoot:
Q3: What are the critical parameters to optimize in vivo dosing to minimize off-target effects? The two most critical parameters are dose concentration and treatment duration.
Batch-to-batch variability can arise from differences in the Active Pharmaceutical Ingredient (API) or during the drug product manufacturing process. The table below outlines common issues, their potential causes, and investigative actions.
| Observed Issue | Potential Root Cause | Investigative Actions & Analytical Techniques |
|---|
| Variable Biological Response | Differences in API purity, crystal form, or particle size affecting dissolution and bioavailability [1]. | • Particle Size Analysis: Laser diffraction to detect shifts in particle size distribution [1]. • Specific Surface Area: BET analysis for surface properties [1]. • Solid-State Characterization: XRPD and DSC to identify polymorphic forms. | | Inconsistent Potency | Inaccurate API quantification or presence of impurities/interferences [2]. | • Chromatographic Purity: HPLC/UPLC to check for new impurity peaks. • Assay Validation: Verify accuracy and precision of the analytical method. • Reference Standards: Ensure calibration standards are correct and stable. | | Failed Bioequivalence | Differences in formulation or manufacturing process leading to variable pharmacokinetics [3]. | • In-vitro Dissolution Testing: Compare profiles across batches. • Content Uniformity: Test multiple units from the same batch. • Physical Characterization: Assess powder density and flow properties [1]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is crucial for understanding variability in powder processability and dissolution, inspired by studies on APIs like 5-aminosalicylic acid [1].
This protocol is adapted from quality control methods for complex biological products and can be modified for APIs or formulations if this compound interacts with specific molecular targets [4].
For a targeted therapy, visualizing the drug's pathway and the experiments to test its consistency is key. The following diagram outlines a logical workflow for quality control, from receiving materials to making a batch release decision.
The table below summarizes the core quantitative data available for this compound.
| Aspect | Details |
|---|---|
| Drug Type / Status | Small molecule drug; Investigational (Development discontinued after Phase 2) [1] [2] |
| Primary Target & Action | Potent and selective Estrogen Receptor beta (ERβ) agonist [3] [1] |
| Binding Affinity (IC₅₀) | Human ERβ: 5.4 nM; Rat ERβ: 3.1 nM; Mouse ERβ: 3.7 nM [3] |
| Selectivity | >200-fold selectivity for ERβ over ERα [3] |
| Reported Indications (Preclinical) | Endometriosis, Crohn's disease, inflammatory bowel disease, skin cancer chemoprevention, ovarian cancer [1] [2] [4] |
| Key In Vivo Efficacy (Animal Models) | Suppresses UVB-induced squamous cell carcinoma in mice (topical); Induces ovarian cancer apoptosis; Inhibits cancer cell proliferation and migration [3] [4] |
Here are detailed methodologies for key experiments involving ERβ agonists, which can serve as a reference for designing your own studies with this compound.
The following protocol is adapted from studies using the ERβ agonist DPN, which provides a model for how selective ERβ agonists like this compound are administered in vivo [5].
The following methods are based on studies conducted with this compound itself [3].
The diagram below illustrates the core signaling pathway modulated by this compound and a general workflow for in vivo efficacy testing, based on the described mechanisms [3] [4].
Q1: What is the recommended vehicle for formulating this compound for in vivo studies? For subcutaneous injection, this compound has been successfully formulated by first dissolving in DMSO and then diluting with saline [5]. For topical application, a solution in ethanol has been used [3].
Q2: Does this compound's activity show species-specific differences? Yes, this is a critical consideration. Research on other ERβ-targeting compounds has revealed significant species-specific receptor pharmacology, where analogs showed greater selectivity for human ERβ compared to the mouse ortholog [6]. It is advisable to interpret data from preclinical species with caution.
Q3: What are the primary mechanisms behind this compound's anti-cancer effects? Preclinical studies indicate that this compound acts by:
Q4: My in vivo results are inconsistent. What could be the issue?
The table below summarizes the experimental models and key findings for this compound from recent studies.
| Experimental Model | Species/Sex | Primary Finding | Administration | Key Mechanism |
|---|---|---|---|---|
| Colorectal Cancer [1] | Rodent model (sex not specified) | Inhibits proliferation, increases tumor cell death | Information not specified in abstract | Modulates gene expression; decreases CXCR4 |
| Hypertension (Peri-AOF) [2] | Female mice (ERβ reporter mice) | Suppresses elevated blood pressure | Cyclic administration | Suppresses NMDAR signaling & ROS production in PVN ERβ neurons |
| Hypertension (Control) [2] | Age-matched male mice | No effect on blood pressure | Cyclic administration | No suppression of hypertension |
Here are the detailed methodologies for the key experiments cited above.
This study investigated the role of ERβ activation in inhibiting tumor growth.
This study modeled perimenopause in females to test this compound's effect on hypertension susceptibility.
Issue: Lack of Efficacy in Model
Issue: Unclear Signaling Pathway Results
The diagram below illustrates the proposed mechanism of this compound (ERβ agonism) in suppressing hypertension in a female perimenopause model, based on the study by [2].
This compound's Proposed Mechanism in Perimenopausal Hypertension
The table below summarizes the core characteristics of several selective ERβ agonists.
| Compound Name | Selectivity (vs. ERα) | Key Pharmacological Features | Highest Development Phase |
|---|
| Prinaberel (ERB-041) [1] [2] [3] | Highly selective agonist [3] | - Selective for ERβ.
This table presents key quantitative experimental data for the featured synthetic agonists.
| Compound Name | Binding Affinity (Ki) | Functional Activity (EC50) | Toxicology & Off-Target Profile |
|---|
| OSU-ERβ-12 [5] | - hERβ: 2.02 nM
To contextualize the data above, here are the methodologies commonly used to generate it.
The following diagram illustrates the primary signaling pathways and key cellular effects mediated by selective ERβ agonists, based on the cited research.
The diagram above shows that ERβ agonists exert their effects through two main types of pathways. The nuclear genomic pathway leads to changes in gene expression, including the downregulation of cancer-promoting receptors like CXCR4 and EGFR, and modulation of adhesion proteins. These changes drive the primary functional outcomes, such as reduced inflammation and inhibition of cancer cell proliferation and migration [4].
The table below summarizes the available information for Prinaberel and Estradiol.
| Feature | This compound (ERβ Agonist) | Estradiol (E2) |
|---|---|---|
| Chemical Class | Phenyl-1,3-oxazole (non-steroidal) [1] | Steroid (C18) [2] |
| Primary Target | Estrogen Receptor Beta (ERβ) [1] | Estrogen Receptors (ERα and ERβ) [2] |
| Action on ERβ | Agonist [1] | Endogenous agonist [3] |
| Action on ERα | Information missing from search results | Endogenous agonist [4] |
| Relative ERα Affinity | Information missing from search results | Reference ligand (1x) [4] |
| Relative ERβ Affinity | Information missing from search results | Reference ligand (1x) [4] |
| Key Binding Interactions | Information missing from search results | Phenolic A-ring OH (H-bond donor, ~1.9 kcal/mol); 17β-hydroxyl group (H-bond acceptor, ~0.6 kcal/mol); aromatic ring (~1.5 kcal/mol) [3] |
| Therapeutic Context | Investigational compound; studied for Crohn's disease, endometriosis, rheumatoid arthritis, interstitial cystitis [1] | Natural hormone; reference for hormone replacement and contraception [4] |
This compound is a selective ERβ agonist, meaning it is designed to activate ERβ without significantly affecting ERα [1]. This selectivity is the basis for its investigation in conditions like inflammation and pain [1] [5]. Estradiol, the primary natural estrogen, activates both ERα and ERβ [2].
This compound's therapeutic potential is linked to its selective action on ERβ. Preclinical studies suggest that activating ERβ in specific brain regions can help lower blood pressure, indicating its role in cardiovascular regulation [5]. This ERβ-specific signaling is a key difference from estradiol, which activates both receptor subtypes.
The following diagram illustrates the distinct signaling pathways and research applications associated with these two ligands.
The information on this compound's effects and binding comes from standard preclinical protocols. Key methodologies include:
The available data suggests that selective ERβ agonists like this compound offer a targeted therapeutic approach. By potentially avoiding ERα-mediated effects, they may provide benefits for certain conditions with a better safety profile.
Competitive binding assays are fundamental for determining the affinity and selectivity of a compound for a specific receptor, such as the estrogen receptor subtypes alpha (ERα) and beta (ERβ).
Core Principle: In this assay, a test compound (e.g., Prinaberel) competes with a fixed concentration of a known, labeled ligand (often radioactively or fluorescently tagged) for a limited number of binding sites on the receptor [1]. The key outcome measured is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand, known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which represents the binding affinity of the test compound [2] [1].
Fundamental Workflow: The diagram below outlines the general steps of a cell-based competitive binding assay, a common format for studying receptor-ligand interactions [3].
The table below summarizes relative binding affinity data from a foundational study that compared how various estrogenic compounds compete with estradiol for binding to ERα and ERβ [2]. This provides a benchmark for understanding subtype selectivity. Note that this compound is not included in this historical dataset.
| Ligand | Relative Preference for ERα | Relative Preference for ERβ |
|---|---|---|
| Diethylstilbestrol | Very High | High |
| 17β-Estradiol | High | High |
| Coumestrol | Moderate | High |
| Genistein | Low | Moderate |
| 4-OH-Tamoxifen | Moderate | Very High |
Key Insight from the Study: The research concluded that differences in both ligand binding affinity and tissue-specific distribution of ERα and ERβ contribute to the selective action of agonists and antagonists in different tissues [2]. This underscores why measuring subtype selectivity is critical in drug development.
For a practical guide, here is a detailed methodology for a cell-based competitive binding assay, adapted from a visual protocol [3].
The table below summarizes the key characteristics of Prinaberel and WAY-200070 based on the information found.
| Feature | This compound (ERB-041) | WAY-200070 |
|---|---|---|
| Primary Reference | Cited in a 2021 review [1] | Original 2008 study [2] |
| ERβ Selectivity | >200-fold over ERα [1] | Highly selective (specific ratio not stated) [2] |
| Reported Neurochemical Effects | Information not available in search results | Increased dopamine (~50%) and serotonin (~100%) in mouse striatum [2] |
| Behavioral Model Effects | Information not available in search results | Antidepressant-like (reduced immobility in tail suspension test) and anxiolytic-like effects (in four-plate test and stress-induced hyperthermia) [2] |
| Key Experimental Evidence | Information not available in search results | ERβ receptor nuclear translocation, c-fos induction, and neurochemical changes confirmed in ERβ knockout (KO) mice [2] |
| Developer | Wyeth [3] | Wyeth [3] |
The detailed methodology for the binding affinity studies that determined the selectivity of these compounds was not available in the search results. However, the following experimental details for the key in vivo studies on WAY-200070 were provided.
Protocol for WAY-200070 Behavioral and Neurochemical Analysis [2]:
The diagram below illustrates the general genomic signaling pathway activated by selective ERβ agonists like this compound and WAY-200070, based on the described mechanisms [2] [3].
The search results indicate that both compounds are products of research by Wyeth [3]. WAY-200070 was investigated as a potential novel anxiolytic and antidepressant agent, with studies providing evidence for its mechanism and efficacy in animal models [2]. This compound is recognized for its high selectivity for ERβ over ERα [1]. A 2022 study also mentions a newer ERβ agonist, OSU-ERb-12, highlighting the ongoing development in this field [4].
The core difference lies in their receptor selectivity: estradiol is a natural, non-selective estrogen, while Prinaberel is a synthetic agonist highly specific to one estrogen receptor subtype.
| Parameter | This compound (ERB-041) | Estradiol (E2) |
|---|---|---|
| Primary Target | Estrogen Receptor Beta (ERβ) [1] [2] [3] | Estrogen Receptors Alpha & Beta (ERα and ERβ) [4] |
| Action on Target | Potent and selective agonist [1] [2] | Natural, non-selective agonist [4] |
| Selectivity for ERβ over ERα | >200-fold [1] [2] | Non-selective (binds both with high affinity) |
| IC50 for human ERβ | 5.4 nM [1] | 0.15 nM (binding affinity, Ki) [5] |
| Therapeutic Class | Investigational ERβ-selective agonist [2] [3] | Natural hormone; approved Menopausal Hormone Therapy (MHT) [6] [7] |
| Key Investigated or Approved Uses | Preclinical research for inflammation, cancer, radiation mitigation [1] [2] [8] | Relief of menopausal symptoms, prevention of osteoporosis [6] [7] |
The different receptor targeting of this compound and Estradiol leads to activation of distinct biological pathways.
The high selectivity of this compound for ERβ is typically determined through competitive binding assays. The following workflow outlines a standard method for generating the selectivity data presented in the table above [1]:
Estradiol and this compound activate different branches of the estrogen signaling network due to their distinct receptor preferences. Estradiol activates both nuclear ERα and ERβ, leading to a broad range of genomic effects. This compound's selective activation of ERβ influences specific pathways, particularly those involved in inflammation and cell survival, which are key to its investigated uses [4].
Available data from preclinical studies and clinical trials highlight their different potential applications.
| Compound | Key Investigated Uses (Preclinical) | Clinical Status & Approved Uses | Key Experimental Findings |
|---|
| This compound | Inflammatory bowel disease, endometriosis, skin cancer chemoprevention, ovarian cancer, as a radiation mitigator [1] [2] [8]. | Phase 2 (for Crohn's disease, endometriosis, rheumatoid arthritis). Not approved for clinical use [2] [3]. | - Dampens WNT/β-catenin signaling [1].
A formal therapeutic index (TI), typically calculated as TD~50~/ED~50~ (the ratio of the toxic dose to the effective dose), cannot be established for this compound at this time. This is because it is still in investigational stages, and definitive clinical data on its efficacy and toxicity in humans are not available.
However, the therapeutic potential and safety profile of these two compounds are expected to differ significantly:
A 2024 study investigated carborane-based ERβ agonists and revealed significant differences in how these compounds interact with human versus mouse estrogen receptors [1]. The key finding was that some compounds designed to be selective for human ERβ lost their selectivity and potently induced uterotrophic effects in mice [1]. Further investigation confirmed species-specific differences in the ER subtype selectivity of these analogs [1].
This underscores that a compound's binding affinity and functional profile in preclinical models like mice may not accurately predict its behavior in humans. For drug development, this means cross-species validation is not just beneficial, but essential.
The following methodology, common in receptor binding studies, can be adapted to quantitatively determine Prinaberel's affinity across species:
Should you obtain experimental data for this compound, organizing it in a clear, comparative table is crucial. Below is a template you can use.
| Species | Receptor Subtype | K~i~ (nM) ± SD | Assay Type | Cell Line / Tissue |
|---|---|---|---|---|
| Human | ERβ | [Your Data] | Competitive Binding | HEK-293 (overexpressing) [1] |
| Mouse | ERβ | [Your Data] | Competitive Binding | HEK-293 (overexpressing) [1] |
| Rat | ERβ | [Your Data] | Competitive Binding | Uterine Tissue Homogenate |
| Human | GPER | [Your Data] | Competitive Binding | SKBR3 Cells |
| Mouse | GPER | [Your Data] | Competitive Binding | Primary Cardiomyocytes |
To help visualize the experimental process and the core biological pathway, I've created the following diagrams using Graphviz.
The diagram below outlines the key steps in the experimental protocol for determining binding affinity [1].
This diagram shows a simplified view of how a compound like this compound interacts with different estrogen receptors to initiate downstream effects [2] [1].
When planning or interpreting your cross-species validation studies for this compound, consider these critical points:
The table below summarizes the key characteristics of ERβ and GPER, along with their selective agonists, highlighting their distinct identities.
| Feature | Estrogen Receptor Beta (ERβ) | G Protein-Coupled Estrogen Receptor (GPER) |
|---|---|---|
| Type | Nuclear hormone receptor [1] | G protein-coupled receptor (GPCR) [1] [2] |
| Primary Agonist | Prinaberel (ERB-041) [3] | G-1 [4] [2] [5] |
| Selectivity | >200-fold selectivity for ERβ over ERα [3] | Binds to GPER with high affinity (Ki ~10 nM) and shows no significant binding to ERα or ERβ at concentrations up to 10 µM [2] |
| Key Function | Involved in extinction memory recall (e.g., for heroin cues); potential skin cancer chemopreventive agent [6] [3] | Mediates rapid, non-genomic signaling; involved in cardioprotection, metabolic regulation, and cancer progression [1] [4] [7] |
The signaling pathways of these two receptors are fundamentally different, as illustrated below:
Direct Evidence for ERβ Selectivity: The primary source of information on this compound clearly defines it as a potent and selective ERβ agonist, with detailed IC₅₀ values provided for human, rat, and mouse ERβ. It highlights a >200-fold selectivity over ERα but is silent on GPER [3]. In pharmacological research, the standard practice is to report activity against all relevant related receptors. The absence of any mention of GPER activity strongly implies a lack of significant cross-reactivity.
Distinct Selective Agonists: Research on GPER utilizes its own well-characterized selective agonist, G-1, which has been demonstrated to activate GPER without significant binding to ERα or ERβ [4] [2]. The existence of separate, highly specific tool compounds for each receptor reinforces the understanding that they are independent pharmacological targets.
To definitively rule out or quantify any potential off-target interaction, you could consider the following experimental approaches:
This compound (also known as ERB-041) is a selective agonist for Estrogen Receptor Beta (ERβ). Research into ERβ ligands like this compound explores their potential for treating conditions including hypertension, inflammation, and as radiation mitigators, while aiming to avoid the effects mediated by Estrogen Receptor Alpha (ERα) [1] [2].
A key challenge in developing such compounds, as seen with other drug prototypes, is overcoming poor metabolic stability, which can lead to rapid breakdown in the body and render the drug ineffective [3]. The following diagram illustrates the general research and development workflow for optimizing drug candidates like this compound, where improving metabolic stability is a critical objective.
While direct data on this compound is unavailable, published research on optimizing other drug classes reveals common strategies to improve metabolic stability. The table below summarizes approaches and examples from different research contexts.
| Strategy | Description | Example & Experimental Outcome |
|---|---|---|
| Molecular Hybridization | Combining structural features from different compounds to create a new analog with balanced properties [3]. | HIV-1 Capsid Inhibitors: Hybrid analog 4a demonstrated 51-fold improved metabolic stability (human liver microsomes) while retaining antiviral activity (EC₅₀ = 3.8 µM) [3]. |
| Peptide Stabilization | Modifying peptide structures to resist degradation by proteases, common for peptide-based drugs [4]. | Angiotensin IV Analogs: Extensive modification of tripeptide template produced Dihexa. Successive N- and C-terminal modifications dramatically improved stability in rat serum, making it orally active and blood-brain barrier permeable [4]. |
| Functional Group Replacement | Replacing metabolically vulnerable groups (e.g., methoxy, indole) with more stable alternatives (e.g., chloro) [3]. | HIV-1 Capsid Inhibitors: Replacing methoxy group (metabolic "soft spot") with chlorine in analog 2 contributed to drastically improved metabolic stability [3]. |
The table below summarizes the available data on Prinaberel and other relevant ERβ ligands. A direct, quantitative comparison of tissue distribution for this compound is not available in the search results.
| Ligand Name | Receptor Target & Action | Relative Binding Affinity (ERβ) | Reported Tissue Distribution / Key Tissues | Therapeutic Context / Status |
|---|---|---|---|---|
| This compound (ERB-041) [1] | ERβ agonist [1] | Information missing | Information missing | Discontinued (Phase II for dysmenorrhea) [1] |
| Diarylpropionitrile (DPN) [2] [3] | ERβ agonist [2] [3] | Information missing | Brain (Basolateral Amygdala): Enhances extinction memory recall [3]. | Preclinical research tool [3]. |
| Genistein [4] [2] | ERβ and ERα agonist (higher affinity for ERβ) [4] | Lower than 17β-estradiol [4] | Prostate, Ovary, Lung, Bladder, Brain, Uterus, Testis: Tissues with significant ERβ transcript expression [4]. | Investigated for prostate cancer therapy with potential minimal cardiovascular side effects [2]. |
| 17β-estradiol [4] [2] | ERβ and ERα agonist [4] [2] | Reference compound (Kd = 0.4 nM for rat ERβ) [4] | Widespread: Uterus, testis, pituitary, ovary, kidney, epididymis, adrenal (ERα); Prostate, ovary, lung, bladder, brain, uterus, testis (ERβ) [4]. | Endogenous hormone. |
| 4-OH-Tamoxifen [4] [5] | Selective Estrogen Receptor Modulator (SERM) | Competes with estradiol for binding to both ER subtypes [4] | Information missing | Active metabolite of Tamoxifen; binds ER but exhibits antiestrogenic activity in some tissues [5]. |
To help you evaluate the comparative data, here are the methodologies from two studies that investigated ERβ ligands.
This 1997 study established the foundational characteristics of ERα and ERβ [4].
This 2012 study compared the effects of various ER ligands, including Genistein, on prostate cancer and endothelial cells [2].
The diagram below outlines the general workflow used in the prostate cancer study to evaluate ER ligand effects [2].
The table below summarizes key information for three ERβ agonists, highlighting their development status and known effects.
| Agonist Name | Also Known As | Key Characteristics & Selectivity | Reported Outcomes & Development Status |
|---|---|---|---|
| OSU-ERb-12 [1] [2] | (Novel compound) | >100-fold functional selectivity for ERβ over ERα [2]. Favorable pharmacokinetics and low off-target activity in pre-clinical models [2]. | Pre-clinical stage. Shows promise in inhibiting ovarian cancer cell growth and reducing cancer stem cell population [1]. Superior pharmacokinetics compared to LY500307 in pre-clinical studies [2]. |
| Erteberel [2] | LY500307 | Approximately 32 to 270-fold functional selectivity for ERβ over ERα [2]. | Clinical trials completed. Evaluated for benign prostatic hypertrophy, cognitive impairment in schizophrenia, and perimenopausal depression. Development was not successful, potentially due to low oral bioavailability or lack of efficacy [2]. |
| Equol (S-Equol) [3] | (Soy metabolite) | Natural, selective ERβ agonist [3]. | Clinical trials ongoing. The ACE trial (Arterial Stiffness, Cognition, and Equol) is investigating its effect on vascular and cognitive aging in older adults. Results are not yet available [3]. |
For the most promising candidate, OSU-ERb-12, recent studies provide detailed methodologies.
The following diagram illustrates the general signaling pathway and the proposed mechanism of selective ERβ agonists like OSU-ERb-12 in a disease context such as cancer.
Irritant